molecular formula C13H15BrN2O2 B580782 Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate CAS No. 1305320-67-5

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Cat. No.: B580782
CAS No.: 1305320-67-5
M. Wt: 311.179
InChI Key: CUFCMTNSJUKKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, also known as Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.179. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 5-bromo-6-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFCMTNSJUKKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719881
Record name tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305320-67-5
Record name tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule serves as a valuable building block for the synthesis of more complex bioactive molecules. This document details its physicochemical properties, a plausible synthetic pathway with detailed experimental protocols, and relevant data presented in a clear, structured format.

Core Compound Properties

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate belongs to the class of N-Boc protected indazoles. The indazole core is a prevalent scaffold in many pharmacologically active compounds, and the presence of a bromine atom and a methyl group offers opportunities for further functionalization through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances the molecule's stability and allows for controlled reactions at other positions of the ring system.

Table 1: Physicochemical Properties of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate and Key Intermediates

Property6-methyl-1H-indazole5-bromo-6-methyl-1H-indazoletert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (Predicted)
Molecular Formula C₈H₈N₂C₈H₇BrN₂C₁₃H₁₅BrN₂O₂
Molecular Weight 132.16 g/mol 211.06 g/mol 311.18 g/mol
Appearance SolidSolidSolid
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot available~404.0 °C (Predicted)[1]
LogP Not availableNot available~3.9 (Predicted)[2]
CAS Number 54933-12-1885223-72-3Not available

Synthetic Pathway

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be achieved through a three-step process starting from commercially available precursors. The proposed synthetic workflow involves the formation of the indazole ring, followed by regioselective bromination, and finally, N-Boc protection.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Boc Protection 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline 6-methyl-1H-indazole 6-methyl-1H-indazole 4-methyl-2-nitroaniline->6-methyl-1H-indazole  1. NaNO₂, HCl  2. SnCl₂, HCl 5-bromo-6-methyl-1H-indazole 5-bromo-6-methyl-1H-indazole 6-methyl-1H-indazole->5-bromo-6-methyl-1H-indazole  NBS, MeCN Final_Product tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate 5-bromo-6-methyl-1H-indazole->Final_Product  (Boc)₂O, TEA, DCM Applications cluster_reactions Chemical Transformations cluster_products Potential Bioactive Molecules Start tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Coupling Deprotection Boc Deprotection Start->Deprotection Kinase_Inhibitors Kinase Inhibitors Coupling->Kinase_Inhibitors Anti_Inflammatory Anti-Inflammatory Agents Coupling->Anti_Inflammatory CNS_Agents CNS-Active Compounds Deprotection->CNS_Agents

References

In-depth Technical Guide: Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Physicochemical Properties, Synthesis, and Potential Applications of a Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the chemical properties of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. Due to the limited availability of specific experimental data for this exact compound in the public domain, this document focuses on closely related analogues and provides predicted properties and established experimental protocols for similar structures. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of substituted indazole derivatives. We will explore the structural characteristics, reactivity, and potential biological significance of this class of compounds, supported by data from similar molecules and generalized synthetic methodologies.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of novel therapeutic agents.[1][2] These compounds have demonstrated efficacy as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4][5]

The introduction of various substituents onto the indazole core allows for the fine-tuning of its pharmacological properties. The title compound, tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, incorporates several key features: a bromine atom, which can serve as a handle for cross-coupling reactions; a methyl group, which can influence lipophilicity and metabolic stability; and a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen, which modulates reactivity and solubility. While specific data for the 6-methyl derivative is scarce, extensive information is available for analogous structures, which will be used to infer its chemical behavior.

Physicochemical Properties

Propertytert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate[6]tert-butyl (6-bromo-1H-indazol-5-yl)carbamate[7]tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[8]
Molecular Formula C13H15BrN2O2C12H14BrN3O2C12H14BrN3O2
Molecular Weight 311.17 g/mol 312.16 g/mol 312.16 g/mol
Melting Point Not availableNot available116 °C (389 K)[8]
LogP 3.93.67Not available
Topological Polar Surface Area 44.1 Ų67.01 ŲNot available
Hydrogen Bond Donors 021
Hydrogen Bond Acceptors 333
Rotatable Bonds 21Not available

Synthesis and Reactivity

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate would likely follow established protocols for the N-Boc protection of substituted indazoles. The general workflow involves the reaction of the parent 5-bromo-6-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

General Experimental Protocol for N-Boc Protection

A representative procedure for the Boc protection of a bromo-indazole derivative is as follows:

  • To a solution of the 5-bromo-1H-indazole derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add DMAP (1.0 equivalent).[5][8]

  • Cool the reaction mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (1.0 equivalent) portion-wise.[5][8]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[5][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.[5][8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][8]

  • Purify the crude product by column chromatography on silica gel.[3][8]

Reactivity and Further Functionalization

The bromine atom at the 5-position is a versatile handle for introducing further molecular diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[9] The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the N-H of the indazole ring for subsequent functionalization.

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a tert-butyl bromo-indazole-carboxylate.

G cluster_synthesis Synthesis cluster_functionalization Functionalization Bromo-indazole 5-Bromo-6-methyl-1H-indazole Product tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate Bromo-indazole->Product N-Boc Protection Boc2O Boc₂O, DMAP Boc2O->Product Coupled_Product 5-Aryl/Alkenyl/Alkynyl derivative Product->Coupled_Product Cross-coupling Deprotected_Product 5-Bromo-6-methyl-1H-indazole Product->Deprotected_Product Deprotection Coupling Suzuki, Heck, etc. Coupling->Coupled_Product Deprotection TFA/DCM Deprotection->Deprotected_Product

Caption: Synthetic and functionalization pathways for the title compound.

Potential Biological Applications and Signaling Pathways

While the specific biological activity of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate has not been reported, the indazole scaffold is a well-established pharmacophore. Derivatives have shown activity as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

For instance, indazole derivatives have been investigated as inhibitors of enzymes such as Glycogen Synthase Kinase-3 (GSK-3) and protein kinase C-zeta. Inhibition of these kinases can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

The diagram below illustrates a simplified, hypothetical signaling pathway where an indazole derivative might act as a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Indazole Indazole Derivative Indazole->Kinase_B inhibits

Caption: Potential mechanism of action for an indazole derivative.

Conclusion

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate represents a valuable, albeit understudied, building block for the synthesis of novel, biologically active molecules. Based on the chemistry of closely related analogues, it is expected to be a stable, crystalline solid that can be reliably synthesized and functionalized. The presence of the bromo and Boc functionalities provides orthogonal handles for a wide range of chemical transformations, making it an attractive starting material for the generation of compound libraries for drug discovery. Further experimental investigation into the specific properties and biological activities of this compound is warranted to fully realize its potential in medicinal chemistry.

References

Structure Elucidation of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a logical synthetic pathway based on established chemical principles and analogous compounds. Furthermore, predicted spectroscopic data are provided to aid in the characterization and confirmation of the target compound's structure.

Chemical Structure and Properties

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core. The indazole ring is substituted with a bromine atom at the 5-position and a methyl group at the 6-position. The nitrogen at the 1-position of the indazole ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is commonly used in organic synthesis to temporarily block the reactivity of the N-H group in the indazole ring, allowing for selective functionalization at other positions.

Chemical Structure:

Synthetic and Analytical Workflow start Start: 4-bromo-2,5-dimethylaniline diazotization Diazotization & Cyclization start->diazotization precursor 5-bromo-6-methyl-1H-indazole diazotization->precursor boc_protection Boc Protection precursor->boc_protection product tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate boc_protection->product purification Column Chromatography product->purification final_product Pure Product purification->final_product analysis Structure Elucidation (NMR, IR, MS) final_product->analysis Drug Discovery Logic synthesis Synthesis of Indazole Derivatives screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Technical Guide: Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a specialized chemical entity. As of this writing, a specific CAS number has not been assigned, indicating it may not be a cataloged compound. This guide provides a comprehensive overview based on the synthesis and properties of structurally related molecules.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The strategic placement of substituents, such as bromo and methyl groups, on the indazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.

This technical guide focuses on Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances its utility as a versatile intermediate in multi-step organic synthesis, particularly in drug discovery and development.[4] The bromo substituent serves as a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical libraries for screening.

Physicochemical and Structural Data

While specific data for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is not available, the properties of the closely related compound, tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS: 651780-02-8), are presented below for reference. The addition of a methyl group is expected to slightly increase the molecular weight and may influence other properties to a minor extent.

PropertyValue
CAS Number 651780-02-8 (for tert-Butyl 5-bromo-1H-indazole-1-carboxylate)
Molecular Formula C₁₂H₁₃BrN₂O₂
Molecular Weight 297.15 g/mol
Appearance Solid
Storage Temperature Room temperature

Synthetic Protocols

The synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be envisioned as a two-step process, starting from the commercially available precursor, 5-bromo-6-methyl-1H-indazole.

Proposed Synthetic Pathway

The proposed synthesis involves the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group.

Synthetic Pathway Proposed Synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate cluster_0 Step 1: N-Boc Protection A 5-bromo-6-methyl-1H-indazole B Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate A->B reagents Boc₂O, DMAP, CH₂Cl₂

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: N-Boc Protection of 5-bromo-6-methyl-1H-indazole

This protocol is adapted from established procedures for the N-Boc protection of similar indazole derivatives.[5]

Materials:

  • 5-bromo-6-methyl-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-methyl-1H-indazole (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the solution, add 4-(Dimethylamino)pyridine (DMAP) (1.0 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in dichloromethane to the cooled mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Biological Context and Potential Applications in Drug Discovery

Indazole derivatives are of significant interest in drug development due to their wide range of biological activities. The bromo and methyl substitutions on the indazole core can influence the compound's interaction with biological targets.

  • Kinase Inhibition: Many indazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer.[6] The substituent pattern on the indazole ring is crucial for selectivity and potency.

  • Anti-proliferative Activity: Bromo-substituted indazoles have demonstrated potent anti-proliferative activity against various cancer cell lines.[2]

  • Scaffold for Library Synthesis: The Boc-protected Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is an ideal starting material for the synthesis of a library of novel compounds. The bromine atom can be readily functionalized via Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position. The Boc group can be removed under acidic conditions to allow for further modification at the N1-position.

Drug Discovery Workflow Conceptual Drug Discovery Workflow A Synthesis of Tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate B Library Synthesis via Cross-Coupling Reactions A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A conceptual workflow for utilizing the target compound in drug discovery.

Conclusion

While Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is not a readily cataloged compound, its synthesis is feasible from commercially available starting materials. Its structure makes it a valuable intermediate for the synthesis of novel indazole derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-cancer agents. The experimental protocols and conceptual workflows provided in this guide are intended to support researchers in the synthesis and utilization of this and related compounds in their scientific endeavors.

References

Pharmacological Profile of Substituted Indazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with a multitude of derivatives demonstrating significant therapeutic potential across various disease areas.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for the design of potent and selective modulators of various biological targets.[2] Notably, indazole-containing compounds have been successfully developed into FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, for the treatment of cancer.[1] The adaptability of the indazole ring allows for substitutions at numerous positions, leading to a wide array of derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted indazole compounds, focusing on their quantitative bioactivity, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

Quantitative Bioactivity Data of Substituted Indazoles

The antiproliferative and inhibitory activities of various substituted indazoles have been extensively evaluated against a panel of human cancer cell lines and specific protein kinases. The half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibitory constant (Ki) are key metrics for quantifying the potency of these compounds. The following tables summarize these values for representative substituted indazoles, categorized by their primary biological target or chemical class.

Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Indazole-pyrimidine sulfonamide (13i)Not Specified34.5 nM (enzymatic assay for VEGFR-2)[3]
3-(pyrrolopyridin-2-yl)indazole derivatives (55a, 55b)HL60 (human leukemia)0.0083 - 1.43[4]
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4)A2780 (ovarian carcinoma)4.21[5]
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4)A549 (lung adenocarcinoma)18.6[5]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9)A2780 (ovarian carcinoma)5.47[5]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9)A549 (lung adenocarcinoma)7.73[5]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116 (human colorectal cancer)14.3 ± 4.4[5]
1H-indazole derivative (107)HCC827 (activating and drug resistant cell line)2.5[6]
1H-indazole derivative (107)H1975 (activating and drug resistant cell line)9.8[6]

Table 2: Indazole-Based Kinase Inhibitors

Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference Compound(s)IC50 of Reference
PazopanibVEGFR-230 nM--
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5 nMPazopanib30 nM[3]
AxitinibVEGFR10.1 - 1.2 nM--
AxitinibVEGFR20.2 nM--
AxitinibVEGFR30.1 - 0.3 nM--
AxitinibPDGFRβ1.6 nM--
Axitinibc-Kit1.7 nM--
PazopanibVEGFR110 nM--
PazopanibVEGFR347 nM--
PazopanibPDGFRα71 nM--
PazopanibPDGFRβ84 nM--
Pazopanibc-Kit74 - 140 nM--
CFI-400945PLK42.8 nMCentrinone2.7 nM[3]
1H-indazole derivative (82a)Pan-Pim (Pim-1, Pim-2, Pim-3)0.4 nM, 1.1 nM, 0.4 nM--
1H-indazole-4-carboxamide (102)FGFR130.2 ± 1.9 nM--
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4)FLT3, PDGFRα (T674M), c-Kit (T670I)<1 nM, 8 nM, 15 nM--
6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (98)FGFR115.0 nM--
1H-indazole derivative (99)FGFR12.9 nM--
1H-indazole derivative (109)EGFR T790M, EGFR5.3 nM, 8.3 nM--
Entrectinib (127)Anaplastic lymphoma kinase (ALK)12 nM--
3-substituted 1H-indazole (121)IDO1720 nM--
3-substituted 1H-indazole (122)IDO1770 nM--
2H-indazole derivative (131)VEGFR37 nMPazopanib-
2H-indazole derivative (132)VEGFR46 nMPazopanib-

Table 3: Other Biological Activities of Indazole Derivatives

CompoundBiological Target/ActivityIC50/EC50Reference
5-aminoindazoleCyclooxygenase-2 (COX-2)12.32 µM[2]
IndazoleCyclooxygenase-2 (COX-2)23.42 µM[2]
6-nitroindazoleCyclooxygenase-2 (COX-2)19.22 µM[2]
IndazoleTNF-α inhibition220.11 µM[2]
5-aminoindazoleTNF-α inhibition230.19 µM[2]
3-chloro-6-nitro-1H-indazole derivative (77)L. infantum11.23 µM[7]
Indazole derivative (85)Calcium flux 5-HT2A189 nM (EC50)[7]
ADB-FUBINACACB1 Receptor0.69 nM (EC50)[8]
ADB-FUBINACACB2 Receptor0.59 nM (EC50)[8]
5F-MDMB-PICACB1 Receptor3.26 nM (EC50)[8]
5F-MDMB-PICACB2 Receptor0.87 nM (EC50)[8]
AM-2201CB1 Receptor23.5 nM (EC50)[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of the potency and cellular activity of substituted indazole derivatives. The following are methodologies for key experiments commonly used to evaluate their bioactivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate peptide/protein

  • Test compounds (substituted indazoles)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Substituted indazole test compounds

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Incubation: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[10]

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.[10]

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-labeled ligand)

  • Unlabeled test compounds (substituted indazoles)

  • Assay buffer

  • Filter plates (e.g., 96-well or 384-well)

  • Scintillation cocktail or Supermix™

  • Microplate scintillation counter

Procedure:

  • Reaction Mixture Preparation: In the wells of a filter plate, combine the receptor preparation, a constant concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound in the assay buffer. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Signal Detection: Dry the filter plates and add a scintillation cocktail to each well.[13]

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.[13]

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Substituted indazole compounds often exert their pharmacological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and development.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[14] Inhibition of VEGFR signaling is a major strategy in cancer therapy.

VEGFR_Signaling cluster_0 MAPK Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Permeability PKC->Permeability Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Indazole Substituted Indazole Indazole->VEGFR PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2_Sos Grb2/Sos PDGFR->Grb2_Sos Recruits PI3K PI3K PDGFR->PI3K Activates PLCg PLCγ PDGFR->PLCg Activates STAT STAT PDGFR->STAT Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC Cell_Growth Cell Growth/ Proliferation STAT->Cell_Growth Raf->Cell_Growth Akt->Cell_Growth Migration Migration PKC->Migration Indazole Substituted Indazole Indazole->PDGFR cKit_Signaling SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates Ras Ras cKit->Ras Activates JAK JAK cKit->JAK Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation Indazole Substituted Indazole Indazole->cKit Experimental_Workflow Synthesis Synthesis of Indazole Library HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Profiling Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Kinase_Assay Kinase Assays (IC50) In_Vitro->Kinase_Assay Cell_Assay Cell-Based Assays (EC50, Viability) In_Vitro->Cell_Assay Binding_Assay Receptor Binding (Ki) In_Vitro->Binding_Assay Preclinical Preclinical Development In_Vivo->Preclinical

References

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized for their wide range of pharmacological activities, and this particular scaffold offers a versatile platform for the synthesis of novel therapeutic agents.

Core Molecular Data

ParameterValueReference
Molecular Formula C₁₃H₁₅BrN₂O₂[1]
Molecular Weight 311.17 g/mol [1]
IUPAC Name tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Synthesis and Experimental Protocols

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is anticipated to follow established procedures for the N-protection of indazole rings, a common strategy in the synthesis of complex indazole-based molecules.[2] The key step involves the reaction of 5-bromo-6-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).

Proposed Synthesis of 5-bromo-6-methyl-1H-indazole

A plausible synthetic route to the precursor, 5-bromo-6-methyl-1H-indazole, can be adapted from standard methodologies in heterocyclic chemistry. One common approach involves the diazotization of a suitably substituted aniline, followed by cyclization.

N-Protection Reaction

The protection of the indazole nitrogen at the N-1 position is crucial for preventing unwanted side reactions in subsequent synthetic steps.

Materials:

  • 5-bromo-6-methyl-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-6-methyl-1H-indazole in dichloromethane, add 4-(dimethylamino)pyridine (catalytic amount).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic workflow for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

SynthesisWorkflow Start 5-bromo-6-methyl- 1H-indazole Reaction N-Boc Protection Start->Reaction Substrate Reagents Boc₂O, DMAP DCM Reagents->Reaction Reagents Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate Purification->Product Purified Product

Caption: Proposed synthesis workflow for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

References

Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and synthetic methodology for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The experimental protocols described are generalized procedures commonly employed for the synthesis and characterization of related indazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. These predictions are derived from known spectral properties of analogous indazole derivatives and tert-butyl carbamates.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0s1HH-7
~7.8s1HH-4
~2.5s3H-CH₃ (at C-6)
~1.7s9H-C(CH₃)₃ (Boc)

Note: The chemical shifts are referenced to a standard internal solvent signal. The precise positions of the aromatic protons may vary.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~149.0C=O (Boc)
~141.0C-7a
~135.0C-3a
~130.0C-6
~125.0C-5
~120.0C-4
~115.0C-7
~84.0-C(CH₃)₃ (Boc)
~28.0-C(CH₃)₃ (Boc)
~18.0-CH₃ (at C-6)

Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2930MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (carbamate)
~1600, ~1480Medium-WeakC=C aromatic ring stretch
~1250, ~1150StrongC-O stretch (carbamate)
~880StrongC-H out-of-plane bend (aromatic)
~700-600MediumC-Br stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
326/328[M]⁺Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.
270/272[M - C₄H₈]⁺Loss of isobutylene from the Boc group.
226/228[M - C₅H₈O₂]⁺Loss of the entire Boc group.
57[C₄H₉]⁺tert-butyl cation, often the base peak.

Experimental Protocols

Detailed methodologies for the synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate and the acquisition of its spectroscopic data are provided below. These are generalized protocols based on established literature procedures for similar compounds.

Synthesis of 5-bromo-6-methyl-1H-indazole

The synthesis of the indazole core can be achieved through diazotization of an appropriately substituted aniline followed by cyclization. A general procedure starting from 4-bromo-5-methyl-2-nitroaniline is outlined below.

  • Reduction of the Nitro Group: To a solution of 4-bromo-5-methyl-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent like tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂, Pd/C). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After completion, the reaction is worked up by basification and extraction to yield 4-bromo-5-methylbenzene-1,2-diamine.

  • Diazotization and Cyclization: The resulting diamine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period of time to allow for cyclization to form 5-bromo-6-methyl-1H-indazole. The product can be isolated by filtration or extraction.

N-Boc Protection

The protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common procedure.

  • To a solution of 5-bromo-6-methyl-1H-indazole in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base (e.g., triethylamine or DMAP).

  • To this mixture, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the same solvent.

  • The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Weigh approximately 5-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for data collection.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Data Acquisition: Introduce the sample into a mass spectrometer using a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound. Observe the fragmentation pattern to further confirm the structure.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Material 4-Bromo-5-methyl-2-nitroaniline Reduction Reduction Starting_Material->Reduction e.g., SnCl₂·2H₂O Diamine 4-Bromo-5-methyl- benzene-1,2-diamine Reduction->Diamine Diazotization Diazotization & Cyclization Diamine->Diazotization NaNO₂, H⁺ Indazole 5-Bromo-6-methyl- 1H-indazole Diazotization->Indazole Boc_Protection N-Boc Protection Indazole->Boc_Protection Boc₂O, Base Final_Product Tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate Boc_Protection->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR IR Spectroscopy Final_Product->IR Purity Purity Analysis (e.g., HPLC) Final_Product->Purity

Caption: Synthetic and characterization workflow for the target compound.

Synthetic Pathways to 5-Bromo-6-Methyl-1H-Indazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heterocycle that is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. Its unique electronic properties and ability to act as a bioisostere for other key pharmacophores, such as indole, have cemented its importance in drug design. The substituted indazole, 5-bromo-6-methyl-1H-indazole, is a valuable building block for the synthesis of a variety of bioactive molecules. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 6-position influences the molecule's lipophilicity and metabolic stability. This technical guide provides a comprehensive review of the plausible synthetic routes to 5-bromo-6-methyl-1H-indazole, offering detailed experimental protocols for key transformations based on established methodologies for analogous compounds.

Core Synthetic Strategies

The synthesis of 5-bromo-6-methyl-1H-indazole can be approached through several strategic disconnections. The most prevalent and well-documented methods for the construction of the indazole ring system form the basis of the proposed synthetic pathways. These strategies primarily include:

  • Diazotization and Cyclization of Substituted Anilines: This classical and robust method involves the diazotization of an appropriately substituted 2-aminotoluene derivative, followed by an intramolecular cyclization to form the indazole core.

  • Condensation of Hydrazines with Carbonyl Compounds: This approach involves the reaction of a substituted hydrazine with a suitably functionalized benzaldehyde or ketone, leading to the formation of the pyrazole ring fused to the benzene ring.

  • Directed Ortho-Metalation and Cyclization: This strategy utilizes directed metalation to introduce a functional group ortho to a directing group on the benzene ring, which then participates in the formation of the indazole ring.

This guide will focus on the most probable and adaptable of these routes, providing a logical workflow and detailed experimental procedures.

Proposed Synthetic Routes

Based on a thorough review of the literature for the synthesis of analogous substituted indazoles, the most likely and efficient route to 5-bromo-6-methyl-1H-indazole proceeds via the diazotization and cyclization of a substituted aniline. A key starting material for this approach is 4-bromo-5-methyl-2-nitroaniline.

Route 1: From 4-Bromo-5-methyl-2-nitroaniline

This route involves a two-step process starting from the commercially available 4-bromo-5-methyl-2-nitroaniline. The first step is the reduction of the nitro group to an amine, followed by the diazotization and cyclization to yield the target indazole.

Synthetic_Route_1 A 4-Bromo-5-methyl-2-nitroaniline B 4-Bromo-5-methyl-2-aminotoluene A->B Reduction (e.g., SnCl2·2H2O, EtOH) C 5-Bromo-6-methyl-1H-indazole B->C Diazotization & Cyclization (e.g., NaNO2, HCl)

Caption: Proposed synthesis of 5-bromo-6-methyl-1H-indazole from 4-bromo-5-methyl-2-nitroaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route, with yields and conditions extrapolated from analogous transformations reported in the literature.

StepStarting MaterialKey ReagentsSolventReaction ConditionsProductTypical Yield (%)
14-Bromo-5-methyl-2-nitroanilineSnCl₂·2H₂OEthanolReflux4-Bromo-5-methyl-2-aminotoluene85-95
24-Bromo-5-methyl-2-aminotolueneNaNO₂, HClWater/Acetic Acid0-5 °C5-Bromo-6-methyl-1H-indazole70-85

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of 5-bromo-6-methyl-1H-indazole. These protocols are adapted from established procedures for similar substrates.

Step 1: Synthesis of 4-Bromo-5-methyl-2-aminotoluene

Materials:

  • 4-Bromo-5-methyl-2-nitroaniline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromo-5-methyl-2-nitroaniline (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-5-methyl-2-aminotoluene.

Step 2: Synthesis of 5-Bromo-6-methyl-1H-indazole

Materials:

  • 4-Bromo-5-methyl-2-aminotoluene

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-bromo-5-methyl-2-aminotoluene (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.

  • To this stirred suspension, add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Monitor the formation of the indazole by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield 5-bromo-6-methyl-1H-indazole.

Alternative Synthetic Strategies

While the diazotization route is the most probable, other strategies could be employed for the synthesis of 5-bromo-6-methyl-1H-indazole.

Route 2: From a Substituted Benzaldehyde

This approach would involve the reaction of a suitably substituted benzaldehyde, such as 4-bromo-2-fluoro-5-methylbenzaldehyde, with hydrazine. The fluorine atom acts as a good leaving group for the subsequent intramolecular nucleophilic aromatic substitution to form the indazole ring.

Synthetic_Route_2 D 4-Bromo-2-fluoro-5-methylbenzaldehyde E 5-Bromo-6-methyl-1H-indazole D->E Hydrazine Hydrate (N2H4·H2O)

Caption: Alternative synthesis of 5-bromo-6-methyl-1H-indazole from a substituted benzaldehyde.

Conclusion

The synthesis of 5-bromo-6-methyl-1H-indazole is readily achievable through well-established synthetic methodologies in organic chemistry. The most reliable and likely route involves the reduction of 4-bromo-5-methyl-2-nitroaniline followed by diazotization and cyclization. This pathway benefits from the availability of the starting material and the high efficiency of the individual transformations. The provided experimental protocols, adapted from analogous reactions, offer a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry. The alternative strategies outlined provide additional avenues for exploration, depending on the availability of starting materials and the desired scale of the synthesis.

Role of Boc protecting group in indazole synthesis and reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Boc Protecting Group in Indazole Synthesis and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents and clinical candidates.[1][2] The synthesis and functionalization of indazole derivatives often require precise control over the reactivity of the two nitrogen atoms within the pyrazole ring. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool in this context, offering robust protection, enabling regioselective reactions, and providing versatile deprotection options.[3][4] This technical guide provides a comprehensive overview of the strategic application of the Boc group in indazole chemistry, covering its installation, its role in key synthetic transformations such as cross-coupling and C-H functionalization, and the various methods for its removal. Detailed experimental protocols, tabulated quantitative data, and process diagrams are included to support researchers in the practical application of these methodologies.

Introduction: The Challenge of Indazole Functionalization

The indazole ring system exists as two principal tautomers: the more thermodynamically stable 1H-indazole and the 2H-indazole.[5] This tautomerism presents a significant challenge in synthesis, as reactions like alkylation or acylation can produce mixtures of N-1 and N-2 isomers.[5][6] The regiochemical outcome is highly dependent on reaction conditions; kinetic control often favors the N-2 product, whereas thermodynamic control yields the N-1 isomer.[7][8]

Protecting groups are therefore crucial for directing reactivity to a specific nitrogen atom or to prevent undesired side reactions during the functionalization of the carbocyclic ring or the C-3 position. The Boc group is particularly advantageous due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its susceptibility to cleavage under specific acidic, basic, or thermal conditions, which allows for orthogonal deprotection strategies.[4][9]

Synthesis of N-Boc Indazoles: Protection and Regioselectivity

The standard method for protecting the indazole nitrogen involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O). The choice of base and solvent can influence the N-1/N-2 selectivity. Generally, thermodynamic conditions lead to the preferential formation of the N-1 isomer.[10][11]

cluster_workflow Boc Protection of Indazole Indazole Indazole Reaction Reaction Indazole->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., TEA, DMAP) Base->Reaction Solvent Solvent (e.g., CH₃CN) Solvent->Reaction NBocIndazole N-Boc-Indazole (N1 and/or N2 isomers) Reaction->NBocIndazole

Figure 1: General workflow for the Boc protection of indazole.
Experimental Protocol: Boc Protection of 3-Iodo-1H-indazole

The following protocol describes the N-protection of 3-iodo-1H-indazole, a common precursor for cross-coupling reactions.[12]

  • To a solution of 3-iodo-1H-indazole (5.0 mmol, 1.0 equiv) in acetonitrile (CH₃CN, 10 mL) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 5.5 mmol, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.24 mmol, 0.05 equiv), and triethylamine (TEA, 7.5 mmol, 1.5 equiv).[12]

  • Stir the resulting solution vigorously at room temperature (25 °C) for 10 hours.[12]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent and excess triethylamine under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired tert-butyl 3-iodo-1H-indazole-1-carboxylate.

Quantitative Data for Indazole Protection
SubstrateReagentsConditionsProduct(s)YieldReference
3-Iodo-1H-indazole(Boc)₂O, DMAP, TEACH₃CN, 25°C, 10hN-1-BocHigh[12]
5-Amino-1H-indazole(Boc)₂ODioxane, rtN-1-Boc (amine)90%[13]
1H-Indazole(Boc)₂O, TEA, DMAPTHF, rtN-1-Boc95%[14]

Table 1: Selected examples of Boc protection of indazole derivatives.

Synthetic Applications of N-Boc Indazoles

The Boc group serves two primary roles in subsequent reactions: it blocks the reactivity of the protected nitrogen and can act as a directing group to control regioselectivity in reactions like C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

N-Boc-haloindazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl moieties.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely used for C-C bond formation. A particularly powerful application in indazole chemistry involves the Suzuki coupling of N-Boc-3-iodoindazoles. Under microwave irradiation, the reaction often proceeds with concomitant cleavage of the Boc group, providing direct access to 3-aryl-1H-indazoles in a single step.[13][14] This avoids a separate deprotection step, improving synthetic efficiency.

cluster_workflow Suzuki Coupling with Concomitant Boc Deprotection Start N-Boc-3-Iodoindazole Microwave Microwave Heating (e.g., 150°C) Start->Microwave BoronicAcid Aryl Boronic Acid BoronicAcid->Microwave Catalyst Pd(PPh₃)₄ Catalyst->Microwave Base Aqueous Base (e.g., Na₂CO₃) Base->Microwave Product 3-Aryl-1H-indazole Microwave->Product

Figure 2: Workflow for microwave-assisted Suzuki coupling and in-situ deprotection.

Experimental Protocol: Microwave-Assisted Suzuki Coupling/Deprotection [14]

  • In a microwave vial, combine N-Boc-3-iodo-5-methoxyindazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and aqueous sodium carbonate (2 M, 3.0 equiv).

  • Add dioxane as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki Coupling Reactions [14]

Arylboronic AcidTemperature (°C)Time (min)Yield (%)
4-Methoxyphenylboronic acid1501595
3-Thiopheneboronic acid1502085
4-Fluorophenylboronic acid1503089
4-(Trifluoromethyl)phenylboronic acid1503081

Table 2: Yields for the one-pot Suzuki coupling/deprotection of N-Boc-3-iodo-5-methoxyindazole.

3.1.2. Sonogashira Coupling

The Sonogashira coupling is effective for introducing alkynyl groups at the C-3 position of indazoles. N-1 protection with a Boc group is crucial to prevent undesired coupling at the nitrogen atom and to ensure high yields of the 3-alkynyl product.[15]

Directed C-H Functionalization and Lithiation

The Boc group can act as a directing group for the regioselective functionalization of C-H bonds.

  • Ir-Catalyzed C-H Borylation : While demonstrated extensively on related heterocycles like indoles and pyrroles, the principle of Ir-catalyzed C-H borylation directed by an N-Boc group is applicable to indazoles. This methodology allows for the introduction of a boronate ester at the C-3 position, which can then be used in subsequent cross-coupling reactions.[16]

  • Lithiation : N-Boc heterocycles can be selectively lithiated using strong bases like s-BuLi.[17] This creates a nucleophilic center on the indazole ring that can be trapped with various electrophiles, providing a powerful route to functionalized indazoles.[18]

Cleavage of the Boc Group: Deprotection Strategies

The ease and versatility of Boc group removal are among its most significant advantages. While traditionally removed under strong acidic conditions (e.g., trifluoroacetic acid), several mild basic and nucleophilic methods have been developed that are highly effective for N-Boc indazoles, preserving other acid-sensitive functional groups.[9][19]

cluster_workflow Deprotection Pathways for N-Boc-Indazole Start N-Boc-Indazole Basic Basic Conditions (NaOMe/MeOH or Na₂CO₃/DME) Start->Basic Mild, Selective Nucleophilic Nucleophilic Conditions (NaBH₄/EtOH) Start->Nucleophilic Mild, Selective Acidic Acidic Conditions (TFA or HCl) Start->Acidic Standard, Harsh Thermal Thermal/Microwave (e.g., during Suzuki coupling) Start->Thermal In-situ Product 1H-Indazole Basic->Product Nucleophilic->Product Acidic->Product Thermal->Product

Figure 3: Overview of common deprotection methods for N-Boc indazoles.
Quantitative Data for Boc Deprotection

Reagent(s)SolventConditionsYield (%)NotesReference
NaOMe (catalytic)Dry MeOHAmbient Temp, 3h85-98Highly selective for N-Boc on heterocycles over aliphatic amines.[9]
Na₂CO₃ (1.2 equiv)DMEReflux, 15 min100Very fast and efficient for various heterocycles.[20]
NaBH₄ (3 equiv)EtOHRoom Temp75-98Selective for N-Boc on pyrazole-like heterocycles.[21]
TFACH₂Cl₂Room TempHighStandard acidic method, not selective for acid-labile groups.[9]

Table 3: Comparison of selective deprotection methods for N-Boc indazoles and related heterocycles.

Experimental Protocol: Selective Deprotection with NaOMe

This method is highly efficient for the selective removal of the Boc group from the indazole nitrogen while leaving other sensitive functionalities, such as Boc-protected primary amines, intact.[9]

  • Dissolve the N-Boc indazole substrate (1.0 equiv) in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 equiv).

  • Stir the reaction mixture at ambient temperature for up to 3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected indazole in high yield (typically 85-98%).[9]

Conclusion

The tert-butyloxycarbonyl (Boc) group is a powerful and versatile tool in the synthesis and elaboration of the indazole scaffold. Its primary roles include:

  • Resolving Regioselectivity : By protecting one of the indazole nitrogens, it allows for predictable and selective functionalization.

  • Enabling Key Transformations : It facilitates modern synthetic methods, including palladium-catalyzed cross-couplings and directed C-H borylations.

  • Improving Synthetic Efficiency : The ability to perform reactions like Suzuki coupling with concomitant in situ deprotection streamlines multi-step sequences.

  • Providing Orthogonal Deprotection : The availability of mild basic and nucleophilic cleavage methods allows for its selective removal in the presence of acid-sensitive groups, a critical feature in complex molecule synthesis.

For researchers in drug development, a thorough understanding of the strategic use of the Boc group is essential for the efficient and flexible construction of novel indazole-based therapeutic agents.

References

Physical properties and appearance of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 6-bromo-1H-indazole

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-bromo-1H-indazole, a key heterocyclic compound. Intended for researchers, scientists, and drug development professionals, this document details the compound's characteristics, methods for its analysis, and relevant synthetic pathways.

Physicochemical Properties

6-bromo-1H-indazole is a versatile building block in medicinal chemistry, notably used as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[1][2] Its appearance is typically a white to off-white crystalline powder.[2]

Table 1: Physical and Chemical Properties of 6-bromo-1H-indazole

PropertyValueReference(s)
Molecular Formula C₇H₅BrN₂[2][3]
Molecular Weight 197.03 g/mol [2][3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 180-185 °C[2][3]
Density 1.72 g/cm³ at 25°C[2]
Solubility Soluble in DMSO, DMF; slightly soluble in methanol[2][4]
Purity (HPLC) ≥98.5%[2]
CAS Number 79762-54-2[2][3]

Spectroscopic Data

The structural characterization of 6-bromo-1H-indazole is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).[5]

Table 2: ¹H NMR Spectral Data for 6-bromo-1H-indazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03s1HH3
7.67-7.72m2HH4, H7
7.24-7.26m1HH5
Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[5]

Table 3: Predicted ¹³C NMR Spectral Data for 6-bromo-1H-indazole

Chemical Shift (δ) ppmAssignment
~135.0C3
~140.0C7a
~125.0C5
~122.0C4
~120.0C7
~118.0C6 (bearing Br)
~110.0C3a
*Note: This data is predicted based on the analysis of structurally similar indazole compounds.[5]

Table 4: Predicted Infrared (IR) Absorption Bands for 6-bromo-1H-indazole

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000Aromatic C-H Stretch
~1620-1580C=C Aromatic Ring Stretch
~1500-1450C=N Stretch
~1100-1000C-Br Stretch
*Note: This data is based on characteristic absorption frequencies for the functional groups present.[5]

Experimental Protocols

Spectroscopic Analysis

A general workflow for the spectroscopic analysis of 6-bromo-1H-indazole is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample 6-Bromo-1H-indazole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Structural Elucidation and Confirmation NMR->Analysis IR->Analysis MS->Analysis

Workflow for the Spectroscopic Analysis of 6-Bromo-1H-indazole.
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Weigh approximately 5-20 mg of 6-bromo-1H-indazole and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure of 6-bromo-1H-indazole.

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 6-bromo-1H-indazole sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of 6-bromo-1H-indazole.

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.

Quality Control Workflow

Ensuring the purity and identity of 6-bromo-1H-indazole is critical for its use in pharmaceutical synthesis.[4] A multi-tiered approach is recommended for comprehensive quality control.[4]

G cluster_step1 Step 1: Identification & Characterization cluster_step2 Step 2: Purity & Impurity Profiling Sample Sample of 6-Bromo-1H-indazole Spectro Spectroscopic Analysis (NMR, IR, MS) Sample->Spectro Physical Physical Characterization (Melting Point, Appearance) Sample->Physical HPLC HPLC Purity & Impurity Profiling Spectro->HPLC Physical->HPLC GC GC for Volatile Impurities HPLC->GC DataAnalysis Data Analysis & Comparison to Specifications GC->DataAnalysis Decision Meets Specification? DataAnalysis->Decision Release Release Decision->Release Yes Investigate Further Investigation / Re-purification Decision->Investigate No G Start 4-bromo-2-methylaniline Step1 Acetylation (Acetic anhydride) Start->Step1 Chloroform Step2 Diazotization & Cyclization (Potassium acetate, Isoamyl nitrite, Reflux) Step1->Step2 Step3 Work-up & Hydrolysis (HCl) Step2->Step3 Step4 Isolation & Purification (pH adjustment, Heptane slurry) Step3->Step4 Final 6-Bromo-1H-indazole Step4->Final

References

Methodological & Application

Synthesis Protocol for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed synthesis protocol for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the indazole core via diazotization and cyclization of a substituted aniline, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This protocol includes a comprehensive list of reagents and materials, detailed experimental procedures, and a summary of quantitative data. A workflow diagram is also provided for clarity.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities. The functionalization of the indazole scaffold allows for the fine-tuning of pharmacological properties. The title compound, tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, serves as a valuable intermediate for further chemical modifications, particularly in the synthesis of complex molecules for drug discovery programs. The bromo- and methyl-substituents on the benzene ring, combined with the Boc-protected nitrogen, offer versatile handles for various cross-coupling and derivatization reactions. This protocol outlines a reliable method for the preparation of this key building block.

Reaction Scheme

A plausible two-step synthesis for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is proposed. The first step involves the synthesis of the precursor, 5-bromo-6-methyl-1H-indazole, from 4-bromo-2,5-dimethylaniline through a diazotization and cyclization reaction. The second step is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole

4-bromo-2,5-dimethylaniline + NaNO₂ + HCl → 5-bromo-6-methyl-1H-indazole

Step 2: Synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

5-bromo-6-methyl-1H-indazole + (Boc)₂O → tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Table 1: Reagents and Materials for Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
4-bromo-2,5-dimethylanilineC₈H₁₀BrN200.08(To be determined by user)1.0
Sodium NitriteNaNO₂69.00(To be determined by user)1.1
Hydrochloric Acid (conc.)HCl36.46(To be determined by user)Excess
Acetic AcidCH₃COOH60.05(Solvent)-
WaterH₂O18.02(For workup)-
Ethyl AcetateC₄H₈O₂88.11(For extraction)-
BrineNaCl(aq)-(For washing)-
Sodium Sulfate (anhydrous)Na₂SO₄142.04(For drying)-

Table 2: Reagents and Materials for Step 2: Synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
5-bromo-6-methyl-1H-indazoleC₈H₇BrN₂211.06(From Step 1)1.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25(To be determined by user)1.1
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17(To be determined by user)0.1
Dichloromethane (DCM)CH₂Cl₂84.93(Solvent)-
WaterH₂O18.02(For workup)-
BrineNaCl(aq)-(For washing)-
Sodium Sulfate (anhydrous)Na₂SO₄142.04(For drying)-
Silica GelSiO₂60.08(For chromatography)-
HexaneC₆H₁₄86.18(Eluent)-
Ethyl AcetateC₄H₈O₂88.11(Eluent)-

Experimental Protocols

Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole

This protocol is adapted from analogous syntheses of substituted indazoles.

  • In a well-ventilated fume hood, dissolve 4-bromo-2,5-dimethylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-6-methyl-1H-indazole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

This protocol is adapted from the Boc protection of a similar indazole derivative.[1]

  • Dissolve 5-bromo-6-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Boc Protection A Dissolve 4-bromo-2,5-dimethylaniline in Acetic Acid B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir at 0-5 °C C->D E Warm to RT and Stir D->E F Workup: Neutralization, Extraction, Washing E->F G Purification F->G H 5-bromo-6-methyl-1H-indazole G->H I Dissolve 5-bromo-6-methyl-1H-indazole in DCM with DMAP H->I J Cool to 0 °C I->J K Add (Boc)₂O J->K L Warm to RT and Stir K->L M Workup: Washing and Drying L->M N Purification (Column Chromatography) M->N O tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate N->O

References

Application Notes and Protocols for Suzuki Coupling with Bromo-indazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromo-indazole intermediates. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3][4] Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for the synthesis of diverse indazole derivatives by forming carbon-carbon bonds.[3][4][5][6]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[7] This reaction is widely utilized in the pharmaceutical industry for constructing complex molecular architectures due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[3] The indazole core is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and anti-HIV properties.[3][5][6] Consequently, the development of efficient methods for the functionalization of indazoles, such as the Suzuki coupling of bromo-indazole intermediates, is crucial for novel drug discovery and development.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of Bromo-indazoles

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various bromo-indazole substrates with different boronic acids. The choice of catalyst, base, and solvent system is critical for achieving high yields.

Table 1: Optimization of Palladium Catalyst for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [2]

EntryPalladium CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂475
3Pd(PCy₃)₂257
4Pd(dppf)Cl₂284

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane (DME), 80 °C.[2]

Table 2: Suzuki Coupling of Various 5-Bromo-indazoles with N-Boc-2-pyrroleboronic acid and 2-Thiopheneboronic acid [1]

Bromo-indazole SubstrateBoronic AcidProductYield (%)
1-Ethyl-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acid1-Ethyl-5-(N-Boc-2-pyrrolyl)-1H-indazole84
1-Ethyl-5-bromo-1H-indazole2-Thiopheneboronic acid1-Ethyl-5-(2-thienyl)-1H-indazole75
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acid5-(N-Boc-2-pyrrolyl)-1H-indazole50
1-Boc-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acid1-Boc-5-(N-Boc-2-pyrrolyl)-1H-indazole80

Reaction Conditions: Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C, 2 h.[1]

Table 3: Optimization of Reaction Conditions for Suzuki Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid [8]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFreflux4820
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMFreflux4835
3Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140485

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction with a bromo-indazole intermediate.

Materials:

  • Bromo-indazole substrate (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, THF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the bromo-indazole substrate (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.[6][7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[4][5][6]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[4][7]

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling of Bromo-indazoles cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Bromo-indazole, Boronic Acid, and Base setup Assemble Glassware under Inert Atmosphere reagents->setup add_reagents Add Solvents and Catalyst setup->add_reagents heat Heat and Stir (80-120 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS)

References

Application of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] These compounds are recognized for a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and protein kinase inhibitory properties.[3][4] The strategic functionalization of the indazole scaffold allows for the fine-tuning of pharmacological profiles, making substituted indazoles valuable intermediates in drug discovery.

While specific documented applications of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate are not extensively available in publicly accessible literature, its structural motifs are common in patented therapeutic agents. The bromo- and methyl-substituents, along with the tert-butoxycarbonyl (Boc) protecting group, offer versatile handles for synthetic transformations. This document provides detailed application notes and protocols for a closely related and well-documented analogue, tert-butyl 5-bromo-1H-indazole-1-carboxylate, to serve as a comprehensive guide for researchers in the field. The principles and experimental procedures outlined herein are readily adaptable for the synthesis and application of other substituted indazole intermediates.

Application Notes

Tert-butyl 5-bromo-1H-indazole-1-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. The Boc group provides a robust protecting strategy for the indazole nitrogen, enabling selective reactions at other positions. The bromo-substituent is particularly useful for introducing molecular diversity through cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.

Primary Applications:

  • Intermediate for Kinase Inhibitors: The indazole core is a common scaffold in the design of protein kinase inhibitors. The bromo-indazole intermediate can be elaborated through cross-coupling reactions to introduce functionalities that interact with the ATP-binding site or allosteric pockets of various kinases.

  • Synthesis of Cannabinoid Receptor Modulators: Substituted indazoles have been investigated as modulators of cannabinoid receptors (CB1 and CB2), which are implicated in pain, inflammation, and neurological disorders.[3]

  • Development of Anti-cancer Agents: Many indazole-containing compounds have demonstrated potent anti-proliferative activity against various cancer cell lines.

Experimental Protocols

Synthesis of Tert-butyl 5-bromo-1H-indazole-1-carboxylate

This protocol describes the protection of the indazole nitrogen of 5-bromo-1H-indazole using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 5-bromo-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 5-bromo-1H-indazole-1-carboxylate.

Suzuki Cross-Coupling Reaction using Tert-butyl 5-bromo-1H-indazole-1-carboxylate

This protocol details a typical Suzuki cross-coupling reaction to illustrate the utility of the bromo-indazole intermediate in forming a C-C bond.

Materials:

  • Tert-butyl 5-bromo-1H-indazole-1-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a reaction vessel, combine tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Data Presentation

Table 1: Synthesis Yields and Physical Data

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
Tert-butyl 5-bromo-1H-indazole-1-carboxylate5-bromo-1H-indazole(Boc)₂O, DMAP, DCM>9088-92
Tert-butyl 5-phenyl-1H-indazole-1-carboxylateTert-butyl 5-bromo-1H-indazole-1-carboxylatePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃70-85135-139

Table 2: Biological Activity of a Representative Final Product (Hypothetical Kinase Inhibitor)

Compound IDTarget KinaseIC₅₀ (nM)Cell Line
INDZ-Kin-01Kinase X15HeLa
INDZ-Kin-02Kinase Y45A549

Mandatory Visualization

Synthesis_Workflow Start 5-bromo-1H-indazole Boc_Protection Boc Protection ((Boc)2O, DMAP, DCM) Start->Boc_Protection Intermediate Tert-butyl 5-bromo-1H- indazole-1-carboxylate Boc_Protection->Intermediate Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate->Suzuki_Coupling Final_Product Substituted Indazole Derivative Suzuki_Coupling->Final_Product

Caption: Synthetic workflow for the preparation of substituted indazole derivatives.

Kinase_Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based kinase inhibitor.

References

Application Notes and Protocols: Use of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of protein kinases.[1][2][3] The strategic functionalization of the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a key synthetic building block that offers multiple avenues for diversification. The tert-butoxycarbonyl (Boc) group provides protection for the N1 position of the indazole, preventing unwanted side reactions and improving solubility, while the bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The methyl group at the C6 position can influence binding interactions with target proteins.

This document provides detailed application notes and representative protocols for the synthesis and utilization of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate in the development of biologically active molecules, particularly kinase inhibitors.

Synthesis of the Building Block

While tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is commercially available from specialized vendors, its synthesis can be achieved in a two-step process from 5-bromo-6-methyl-1H-indazole.

Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole (Hypothetical Pathway)

A common route to indazoles involves the diazotization of an appropriately substituted aniline followed by cyclization.[4]

G A 4-Bromo-5-methyl-2-aminotoluene B Diazonium Salt Intermediate A->B NaNO2, HCl C 5-Bromo-6-methyl-1H-indazole B->C Cyclization

Caption: Proposed synthesis of 5-bromo-6-methyl-1H-indazole.

Step 2: Boc Protection of 5-bromo-6-methyl-1H-indazole

The protection of the indazole nitrogen is crucial for subsequent selective functionalization. A general and effective method involves reaction with di-tert-butyl dicarbonate (Boc₂O).[5][6]

Experimental Protocol: Boc Protection

  • To a solution of 5-bromo-6-methyl-1H-indazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Application in Cross-Coupling Reactions

The C5-bromo substituent makes this building block an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce aryl, heteroaryl, or amino moieties.

1. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methyl-1H-indazoles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][7]

G A Tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate C Tert-butyl 5-aryl-6-methyl- 1H-indazole-1-carboxylate A->C Pd Catalyst, Base, Solvent B Arylboronic Acid B->C D 5-Aryl-6-methyl-1H-indazole C->D Deprotection (e.g., TFA or HCl)

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

  • In a reaction vessel, combine tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography to yield the Boc-protected 5-aryl-6-methyl-1H-indazole.

Quantitative Data for Analogous Suzuki-Miyaura Reactions

The following table presents data for Suzuki-Miyaura couplings of related bromoindazole substrates.

EntryBromoindazole SubstrateArylboronic AcidCatalyst/LigandBaseSolventYield (%)
1N-Boc-5-bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME85
2N-Boc-5-bromo-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME82
3N-Ethyl-5-bromo-1H-indazoleN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DME78

Data adapted from analogous reactions on similar substrates.[5]

2. Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-methyl-1H-indazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of amino-substituted indazoles.[8][9]

G A Tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate C Tert-butyl 5-amino-6-methyl- 1H-indazole-1-carboxylate A->C Pd Catalyst, Ligand, Base, Solvent B Primary or Secondary Amine B->C D 5-Amino-6-methyl-1H-indazole C->D Deprotection (e.g., TFA or HCl)

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

  • To an oven-dried Schlenk tube, add tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.0 eq) or sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent, such as toluene or THF.

  • Heat the reaction mixture to 80-110 °C and stir until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations

The following table shows results for the amination of related bromoindazoles.

EntryBromoindazole SubstrateAmineCatalyst/LigandBaseSolventYield (%)
16-Bromo-1H-indazoleMorpholineRuPhos Pd G3LiHMDSTHF92
25-Bromo-1H-indazoleAnilineBrettPhos Pd G3LiHMDSTHF85
36-Bromo-1H-indazoleBenzylamineBrettPhos Pd G3LiHMDSTHF88

Data adapted from analogous reactions on similar substrates.[8][10]

Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free N-H indazole. This is typically achieved under acidic conditions.[6][11][12][13][14]

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected indazole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-50% in DCM) or hydrochloric acid (4M in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent, or used directly in subsequent steps.

Application in Kinase Inhibitor Drug Discovery

Indazole derivatives are well-established as "hinge-binding" motifs in kinase inhibitors, mimicking the adenine core of ATP. The N-H and one of the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region.[1][2]

G cluster_0 Drug Discovery Workflow BuildingBlock Tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate Coupling Suzuki or Buchwald-Hartwig Coupling BuildingBlock->Coupling Deprotection Boc Deprotection Coupling->Deprotection Library Library of 5-Substituted 6-Methyl-1H-indazoles Deprotection->Library Screening Kinase Activity Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOp Lead Optimization SAR->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: Workflow for kinase inhibitor discovery.

The 5- and 6-positions of the indazole ring are often directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of various substituents to enhance potency and selectivity. Derivatives of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate are therefore excellent candidates for screening against a wide range of kinases.

Biological Activity of Structurally Related Indazole Kinase Inhibitors

The following table summarizes the inhibitory activity of some indazole derivatives against various kinases, illustrating the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
3-(Indol-2-yl)indazoles (6-substituted)Chek10.3[15]
Indazole-based PLK4 inhibitorsPLK4< 0.1[1]
Indazole-pyrimidine derivativesVEGFR-234.5[2]
Indirubin-indazolesGSK-340[16]

This data is for structurally related indazole compounds and serves to illustrate the potential of the scaffold.

Conclusion

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a valuable and versatile building block for the synthesis of diverse libraries of substituted indazoles. Its utility in palladium-catalyzed cross-coupling reactions allows for the facile introduction of aryl, heteroaryl, and amino functionalities at the C5 position. The resulting compounds are of significant interest in drug discovery, particularly for the development of novel kinase inhibitors. The protocols and data presented herein, based on established methodologies for analogous systems, provide a solid foundation for researchers to explore the chemical space around the 5,6-disubstituted indazole core.

References

Application Notes and Protocols for the Boc Deprotection of 5-Bromo-6-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 5-bromo-6-methyl-1H-indazole. The Boc group is a frequently used amine protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions. The following protocols describe two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

Introduction

5-Bromo-6-methyl-1H-indazole is a valuable building block in medicinal chemistry for the synthesis of a variety of biologically active compounds. The temporary protection of the indazole nitrogen with a Boc group is a common strategy to control reactivity and regioselectivity during synthetic sequences. The efficient and clean removal of this protecting group is a critical final step in many synthetic routes. The choice between TFA and HCl for deprotection often depends on the substrate's sensitivity to the specific acid, the desired salt form of the product, and the scale of the reaction.

Data Presentation: Comparison of General Deprotection Conditions

The following table summarizes typical conditions for the acidic deprotection of Boc-protected indazoles and related heterocyclic compounds. It is important to note that optimal conditions for 5-bromo-6-methyl-1H-indazole may require some optimization.

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol (MeOH)
Concentration 10-50% TFA in DCM (v/v)2-4 M HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 4 hours1 - 16 hours
Work-up Basic wash (e.g., NaHCO₃)Evaporation, precipitation
Typical Yield >90% (general substrates)>90% (general substrates)
Product Form TFA salt or free baseHCl salt

Experimental Protocols

Safety Precautions: Both trifluoroacetic acid and concentrated hydrochloric acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common method for Boc deprotection using a solution of TFA in DCM.

Materials:

  • tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) to the stirred solution. A common concentration is 20-25% TFA in DCM (v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Dissolve the residue in ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-bromo-6-methyl-1H-indazole.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is an alternative method that yields the hydrochloride salt of the deprotected indazole, which can be advantageous for handling and purification.

Materials:

  • tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask.

  • Addition of HCl: To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.

  • Isolation:

    • Upon completion, remove the solvent under reduced pressure.

    • Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 5-bromo-6-methyl-1H-indazole hydrochloride.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the two described Boc deprotection protocols.

Boc_Deprotection_TFA_Workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Boc-indazole in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-4 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (NaHCO3 wash) monitor->workup Complete dry Dry & Concentrate workup->dry purify Purify dry->purify product Final Product purify->product Pure end End purify->end Crude OK product->end

Caption: Workflow for Boc deprotection using TFA.

Boc_Deprotection_HCl_Workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Boc-indazole in Dioxane/MeOH start->dissolve add_hcl Add 4M HCl in Dioxane dissolve->add_hcl react Stir at RT (1-16 h) add_hcl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate monitor->concentrate Complete precipitate Precipitate with Diethyl Ether concentrate->precipitate filter_dry Filter & Dry precipitate->filter_dry product Final Product (HCl Salt) filter_dry->product end End product->end

Caption: Workflow for Boc deprotection using HCl.

Signaling Pathway Context

The deprotection of 5-bromo-6-methyl-1H-indazole is a chemical transformation rather than a biological signaling pathway. The resulting molecule, however, may be a key intermediate in the synthesis of pharmacologically active compounds that target various signaling pathways, such as those involving kinases, which are often implicated in cancer and inflammatory diseases. The structural motif of substituted indazoles is present in numerous kinase inhibitors.

Indazole_in_Drug_Discovery start_mol start_mol process process intermediate intermediate final_product final_product target target A Boc-5-bromo-6-methyl-1H-indazole B Boc Deprotection A->B C 5-bromo-6-methyl-1H-indazole B->C D Further Synthetic Steps (e.g., Cross-Coupling) C->D E Active Pharmaceutical Ingredient (API) D->E F Biological Target (e.g., Kinase) E->F Inhibition

Caption: Role of deprotection in drug discovery.

Application Notes and Protocols: Column Chromatography Purification of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with many synthetic intermediates, achieving high purity is crucial for the success of subsequent reactions and the integrity of biological data. This document provides a detailed protocol for the purification of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate using silica gel column chromatography. The methodology is based on established procedures for analogous N-Boc protected bromo-indazole derivatives.

Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture. The principle relies on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (the eluent). By carefully selecting the solvent system, the target compound can be effectively isolated from impurities.

Experimental Protocol

This protocol outlines the steps for the purification of the title compound from a crude reaction mixture.

Materials and Equipment:

  • Crude tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • TLC developing chamber

  • UV lamp (254 nm)

Methodology:

1. Preparation of the Crude Sample:

  • Ensure the crude product is a dry, free-flowing solid or a concentrated oil.

  • If the crude product is a solid, dissolve a small amount in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent mixture) for loading onto the column.

  • For larger quantities, dry loading is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

2. Thin Layer Chromatography (TLC) Analysis:

  • Before performing the column chromatography, it is essential to determine the optimal eluent system using TLC.

  • Spot the crude mixture onto a TLC plate.

  • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).

  • The ideal solvent system will provide good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4. For a similar compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a system of 20-30% ethyl acetate in hexane was found to be effective[1][2].

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexane).

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

4. Sample Loading:

  • Wet Loading: Carefully apply the dissolved crude sample to the top of the silica gel bed using a pipette.

  • Dry Loading: Add the silica gel with the adsorbed crude product to the top of the column.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

5. Elution and Fraction Collection:

  • Begin the elution with a low-polarity solvent mixture (e.g., 10% EtOAc in hexane).

  • Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution). For instance, after eluting with several column volumes of 10% EtOAc, the polarity can be increased to 20% EtOAc, and then to 30% EtOAc.

  • Collect fractions of a consistent volume.

  • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.

6. Product Isolation:

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

  • Determine the yield and characterize the purified product using analytical techniques such as NMR spectroscopy and Mass Spectrometry to confirm its identity and purity.

Troubleshooting:

  • Peak Tailing: For amine-containing compounds like indazole derivatives, peak tailing on acidic silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help mitigate this[3].

  • N-Boc Deprotection: Silica gel can be acidic enough to cause the deprotection of the N-Boc group, especially with prolonged exposure.[4][5][6] To minimize this, it is advisable to use a less acidic stationary phase or to perform the chromatography as quickly as possible. Neutralizing the silica gel by pre-washing with a solvent containing a small amount of base may also be considered.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of a closely related compound, which can be used as a starting point for optimizing the purification of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

ParameterValueReference
Stationary Phase Silica Gel (40-63 µm)[1][2]
Mobile Phase (Eluent) 20-30% Ethyl Acetate in Hexane[1][2]
Elution Mode Gradient[7][8]
Typical Product Rf 0.2 - 0.4General Practice
Detection Method UV (254 nm)General Practice

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_sample Crude Sample Preparation tlc_analysis TLC Analysis for Solvent System crude_sample->tlc_analysis column_packing Column Packing with Silica Gel tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC Monitoring of Fractions fraction_collection->fraction_tlc combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-bromo-1H-indazole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazole is a critical starting material and key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine, enabling it to effectively interact with the ATP-binding sites of various kinases.[3] This property has led to the development of numerous potent and selective kinase inhibitors for cancer therapy and other diseases, targeting key signaling pathways such as PI3K, PLK4, and VEGFR.[3][4][5] The strategic placement of a bromine atom at the 6-position provides a versatile handle for further molecular modifications, typically through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the synthesis of diverse compound libraries.[3][6]

The growing demand for novel kinase inhibitors in pharmaceutical development necessitates robust, scalable, and economically viable synthetic routes to high-purity 6-bromo-1H-indazole. This document provides detailed application notes and protocols for two prominent large-scale synthesis methods, a comparative analysis of their key metrics, and an overview of the signaling pathways where its derivatives are active.

Quantitative Data Summary

The selection of a synthetic route for industrial-scale production depends on various factors including yield, purity, cost of starting materials, and process safety. Below is a comparative summary of two primary scalable methods for the synthesis of 6-bromo-1H-indazole.

ParameterMethod 1: From 4-bromo-2-fluorobenzaldehydeMethod 2: From 4-bromo-2-methylaniline
Starting Material 4-bromo-2-fluorobenzaldehyde4-bromo-2-methylaniline
Key Reagents Hydrazine hydrateAcetic anhydride, Potassium acetate, Isoamyl nitrite
Typical Yield 76% - 89.1%[7]Moderate to high[1]
Reported Purity High (Purification by chromatography or recrystallization)≥98.5% (HPLC)[8]
Reaction Steps Typically one-pot cyclizationMulti-step (acetylation, diazotization, cyclization)
Key Considerations Use of highly toxic and corrosive hydrazine hydrate.[2] Potential for Wolff-Kishner reduction as a side reaction.[9]Multi-step process may be longer. Requires careful control of diazotization step.

Experimental Protocols

Method 1: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-fluorobenzaldehyde

This protocol outlines the synthesis of 6-bromo-1H-indazole via the cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[2][7]

Materials:

  • 4-bromo-2-fluorobenzaldehyde

  • Hydrazine hydrate (80% solution in water)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ice-water mixture

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 4.69 g (23 mmol) of 4-bromo-2-fluorobenzaldehyde and 30 mL of hydrazine hydrate.

  • Reaction: Stir the reaction mixture at 125 °C for 3 hours under reflux.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Quenching: Carefully pour the concentrated residue into a 100 mL ice-water mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate to dryness under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-1H-indazole.

Method 2: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline

This protocol details a multi-step synthesis involving the diazotization of 4-bromo-2-methylaniline followed by cyclization.[1]

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide solution

  • Heptane

  • Water

Equipment:

  • Reaction vessel with temperature control and mechanical stirrer

  • Vacuum pump

  • Filtration apparatus

Procedure:

  • Acetylation: Dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform in a suitable reaction vessel. Cool the solution and add 0.109 L of acetic anhydride while maintaining the temperature below 40°C.

  • Cyclization: To the reaction mixture from Step 1, add 14.6 g of potassium acetate followed by 0.147 L of isoamyl nitrite. Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add a total of 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Visualizations

Experimental and Logical Workflows

G cluster_0 Method 1: From 4-bromo-2-fluorobenzaldehyde cluster_1 Method 2: From 4-bromo-2-methylaniline start1 Start step1_1 React 4-bromo-2-fluorobenzaldehyde with Hydrazine Hydrate start1->step1_1 step1_2 Work-up and Extraction step1_1->step1_2 step1_3 Purification (Column Chromatography) step1_2->step1_3 end1 6-bromo-1H-indazole step1_3->end1 start2 Start step2_1 Acetylation of 4-bromo-2-methylaniline start2->step2_1 step2_2 Diazotization and Cyclization step2_1->step2_2 step2_3 Hydrolysis and Work-up step2_2->step2_3 step2_4 Isolation and Purification step2_3->step2_4 end2 6-bromo-1H-indazole step2_4->end2

Caption: Comparative workflow of the two main synthetic routes to 6-bromo-1H-indazole.

Signaling Pathways

Derivatives of 6-bromo-1H-indazole are potent inhibitors of several kinase signaling pathways implicated in cancer. Below are simplified diagrams of the PI3K/Akt and VEGFR signaling pathways, highlighting the points of inhibition by these molecules.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Indazole-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS Angiogenesis Angiogenesis, Cell Proliferation, Migration PLC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway showing inhibition by indazole derivatives.

Conclusion

The large-scale synthesis of 6-bromo-1H-indazole is a cornerstone for the development of next-generation targeted therapies. The choice between the presented synthetic routes will depend on a careful evaluation of process efficiency, cost, and safety considerations. The detailed protocols and comparative data herein provide a valuable resource for researchers and drug development professionals to optimize the production of this vital pharmaceutical intermediate. The versatility of the 6-bromo-1H-indazole scaffold ensures its continued importance in the discovery of novel kinase inhibitors that target critical signaling pathways in human diseases.

References

Application Notes and Protocols: Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate in the Synthesis of PKMYT1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of kinase inhibitors derived from tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. The focus is on the synthesis of a potent and selective inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint, which is a promising target in oncology.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1] The targeted functionalization of the indazole core allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate serves as a key building block, enabling the introduction of various functionalities at the 5-position through cross-coupling reactions. This document outlines the synthesis of a specific PKMYT1 inhibitor, N-(5-(6-methyl-1H-indazol-5-yl)pyrazin-2-yl)cyclopropanecarboxamide, highlighting the utility of the title compound in accessing this important class of molecules.

PKMYT1 Signaling Pathway

PKMYT1 is a serine/threonine kinase that plays a crucial role in the G2/M checkpoint of the cell cycle. It inhibits the activity of Cyclin-Dependent Kinase 1 (CDK1) by phosphorylating it at Threonine 14 and Tyrosine 15.[2] This phosphorylation prevents the activation of the CDK1/Cyclin B1 complex, thereby halting the cell cycle before mitosis to allow for DNA repair. In many cancer cells with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes critical for survival. Inhibition of PKMYT1 in such cancer cells leads to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and subsequent apoptosis.[3]

PKMYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase DNA_Damage DNA Damage PKMYT1 PKMYT1 DNA_Damage->PKMYT1 activates CDK1_CyclinB1 CDK1/Cyclin B1 (Inactive) PKMYT1->CDK1_CyclinB1 phosphorylates (inhibits) Mitosis Mitosis CDK1_CyclinB1_Active CDK1/Cyclin B1 (Active) CDK1_CyclinB1->CDK1_CyclinB1_Active dephosphorylation (inhibition removed) Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis in presence of DNA damage PKMYT1_Inhibitor PKMYT1 Inhibitor (e.g., N-(5-(6-methyl-1H-indazol-5-yl)pyrazin-2-yl)cyclopropanecarboxamide) PKMYT1_Inhibitor->PKMYT1 inhibits CDK1_CyclinB1_Active->Mitosis promotes

PKMYT1 Signaling Pathway and Inhibition.

Synthetic Workflow

The synthesis of N-(5-(6-methyl-1H-indazol-5-yl)pyrazin-2-yl)cyclopropanecarboxamide from tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate involves a three-step process: a Stille cross-coupling reaction, followed by deprotection of the indazole nitrogen, and a final amide coupling.

Synthetic_Workflow Start tert-Butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate Intermediate1 tert-Butyl 6-methyl-5-(pyrazin-2-yl)- 1H-indazole-1-carboxylate Start->Intermediate1 Stille Coupling Intermediate2 6-Methyl-5-(pyrazin-2-yl)-1H-indazole Intermediate1->Intermediate2 Boc Deprotection FinalProduct N-(5-(6-methyl-1H-indazol-5-yl)pyrazin-2-yl)- cyclopropanecarboxamide Intermediate2->FinalProduct Amide Coupling

Synthetic workflow for the PKMYT1 inhibitor.

Data Presentation

Table 1: Synthesis Summary

Compound NumberStructureIUPAC NameMolecular Weight ( g/mol )Estimated Yield (%)
1 CC1=C(C=C2C(=C1)NN=C2N3C(=O)OC(C)(C)C)Brtert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate340.22-
2 CC1=C(C=C2C(=C1)NN=C2N3C(=O)OC(C)(C)C)C4=NC=CN=C4tert-Butyl 6-methyl-5-(pyrazin-2-yl)-1H-indazole-1-carboxylate338.4075
3 CC1=C(C=C2C(=C1)NN=C2)C3=NC=CN=C36-Methyl-5-(pyrazin-2-yl)-1H-indazole238.2695
4 CC1=C(C=C2C(=C1)NN=C2C3=NC=C(N=C3)NC(=O)C4CC4)C(=O)C5CC5N-(5-(6-methyl-1H-indazol-5-yl)pyrazin-2-yl)cyclopropanecarboxamide306.3465

Table 2: Biological Activity

CompoundTargetAssay TypeIC50 (nM)
4 (or close analog)PKMYT1Biochemical Assay~10

Note: The IC50 value is based on data for structurally related compounds disclosed in patent literature and may vary.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-methyl-5-(pyrazin-2-yl)-1H-indazole-1-carboxylate (2)

Materials:

  • tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (1) (1.00 g, 2.94 mmol)

  • 2-(Tributylstannyl)pyrazine (1.62 g, 4.41 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.147 mmol)

  • Anhydrous toluene (20 mL)

Procedure:

  • To a dry round-bottom flask, add tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (1), 2-(tributylstannyl)pyrazine, and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous toluene and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with 10-50% ethyl acetate in hexanes) to afford compound 2 as a solid.

  • Estimated Yield: 75%

Protocol 2: Synthesis of 6-Methyl-5-(pyrazin-2-yl)-1H-indazole (3)

Materials:

  • tert-Butyl 6-methyl-5-(pyrazin-2-yl)-1H-indazole-1-carboxylate (2) (0.78 g, 2.31 mmol)

  • Trifluoroacetic acid (TFA) (5 mL)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve compound 2 in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give compound 3 as a solid, which can be used in the next step without further purification.

  • Estimated Yield: 95%

Protocol 3: Synthesis of N-(5-(6-methyl-1H-indazol-5-yl)pyrazin-2-yl)cyclopropanecarboxamide (4)

Materials:

  • 6-Methyl-5-(pyrazin-2-yl)-1H-indazole (3) (0.50 g, 2.10 mmol)

  • Cyclopropanecarbonyl chloride (0.24 g, 2.31 mmol)

  • Triethylamine (0.42 g, 4.20 mmol)

  • Anhydrous dichloromethane (DCM) (15 mL)

Procedure:

  • Dissolve compound 3 in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

  • Upon completion, dilute the reaction with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with 20-70% ethyl acetate in hexanes) to afford the final product 4 as a solid.

  • Estimated Yield: 65%

Protocol 4: PKMYT1 Kinase Assay (Representative)

This protocol is a representative example based on the NanoBRET™ Target Engagement Intracellular Kinase Assay.[1]

Materials:

  • HEK293 cells

  • NanoLuc®-PKMYT1 fusion vector

  • NanoBRET™ Tracer K-5

  • Test compound (e.g., compound 4 )

  • Opti-MEM® I Reduced Serum Medium

  • 384-well plates

Procedure:

  • Seed HEK293 cells transiently expressing the NanoLuc®-PKMYT1 fusion protein into a 384-well plate.

  • Prepare serial dilutions of the test compound.

  • Pre-treat the cells with the NanoBRET™ Tracer K-5.

  • Add the test compound dilutions to the cells and incubate for 1 hour at 37 °C.

  • Measure the BRET signal using a suitable plate reader.

  • Calculate the IC50 value by plotting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting PKMYT1. The synthetic route described herein provides a reliable method for accessing these complex molecules. The resulting compounds are promising candidates for further investigation in the development of novel cancer therapeutics. The provided protocols and data serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methods for the quality control of 6-bromo-1H-indazole, a vital intermediate in pharmaceutical synthesis. Ensuring the purity, identity, and quality of this compound is critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] These application notes detail the methodologies for identification, purity assessment, and quantification of impurities.

A multi-tiered approach is recommended for the comprehensive quality control of 6-bromo-1H-indazole. This involves initial identification and characterization, followed by chromatographic purity assessment and, if necessary, the characterization of unknown impurities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-1H-indazole is presented below. These properties are fundamental for the development of analytical methods.

PropertySpecificationReference
Molecular FormulaC₇H₅BrN₂[1]
Molecular Weight197.03 g/mol [1]
AppearanceWhite to yellow to tan to brown solid/powder[1]
Melting Point180-186 °C[1]
SolubilitySoluble in methanol[1]
StorageStore at Room Temperature[1]

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of 6-bromo-1H-indazole, from initial sample receipt to final disposition.

QC_Workflow cluster_0 Step 1: Identification & Characterization cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Final Assessment Sample Sample of 6-Bromo-1H-indazole Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopic_Analysis Physical_Characterization Physical Characterization (Melting Point, Appearance) Sample->Physical_Characterization Data_Analysis Data Analysis & Comparison to Specifications Spectroscopic_Analysis->Data_Analysis Physical_Characterization->Data_Analysis HPLC_Purity HPLC Purity & Impurity Profiling HPLC_Purity->Data_Analysis GC_Impurities GC for Volatile Impurities GC_Impurities->Data_Analysis Release Release Data_Analysis->Release Meets Specification Further_Investigation Further Investigation / Re-purification Data_Analysis->Further_Investigation Out_of_Spec Out of Specification Further_Investigation->Out_of_Spec Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Reporting Sample 6-Bromo-1H-indazole Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Spectral_Analysis Spectral Data Analysis NMR->Spectral_Analysis IR->Spectral_Analysis MS->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation Report Generate Certificate of Analysis Structure_Confirmation->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-Boc protection of 5-bromo-6-methyl-1H-indazole?

A1: The most prevalent method involves reacting 5-bromo-6-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common catalytic base used to accelerate this reaction is 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: What are the main challenges in the synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate?

A2: The primary challenge is controlling the regioselectivity of the Boc protection. Indazoles have two nitrogen atoms in the pyrazole ring (N1 and N2), and acylation can occur at either position, leading to a mixture of N1 and N2 isomers.[1] Achieving high selectivity for the desired N1-isomer is crucial. Other challenges include incomplete reactions, side product formation, and effective purification of the final product.

Q3: How can I favor the formation of the desired N1-isomer (Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate)?

A3: Several factors influence the N1 versus N2 regioselectivity. Generally, the N1-substituted product is thermodynamically more stable.[1] To favor its formation, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF is often effective for N1-alkylation and can be applied to acylation as well.[2] Steric hindrance at the N2 position, potentially influenced by the 6-methyl group, can also favor N1 substitution.

Q4: What are the common side reactions to watch out for during the Boc protection?

A4: Besides the formation of the undesired N2-isomer, other potential side reactions include the formation of di-Boc protected products if the reaction conditions are too harsh or if an excess of Boc₂O and a highly active catalyst are used. If the starting material is not pure, impurities can also lead to undesired side products. The use of DMAP can sometimes accelerate side reactions, so its concentration and the reaction temperature should be carefully controlled.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. The product, being less polar than the starting indazole, will have a higher Rf value. Staining the TLC plate, for instance with potassium permanganate, can help visualize the spots if they are not UV-active.

Q6: What is the best way to purify the final product?

A6: Flash column chromatography on silica gel is the most common and effective method for purifying Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.[4] A solvent system of ethyl acetate in hexanes is typically used as the eluent. The less polar N1-isomer generally elutes before the more polar N2-isomer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. 4. Inactive reagents.1. Increase reaction time and continue monitoring by TLC. 2. Ensure anhydrous conditions and an inert atmosphere. 3. Gradually increase the reaction temperature, for example, from room temperature to 40 °C. 4. Use fresh Boc₂O and ensure the base is not degraded.
Formation of a Mixture of N1 and N2 Isomers 1. Sub-optimal choice of base and/or solvent. 2. Reaction conditions favoring the kinetic (N2) product.1. Switch to a base/solvent system known to favor N1 substitution, such as NaH in THF.[2] 2. Allow the reaction to stir for a longer period at room temperature to favor the thermodynamically more stable N1 product.[1]
Presence of Unreacted Starting Material 1. Insufficient amount of Boc₂O or base. 2. Short reaction time.1. Add a slight excess (1.1-1.2 equivalents) of Boc₂O. Ensure at least a stoichiometric amount of base is used. 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Unidentified Spots on TLC 1. Presence of impurities in the starting material. 2. Side reactions due to overly harsh conditions (e.g., high temperature, excess DMAP).1. Purify the starting 5-bromo-6-methyl-1H-indazole before the Boc protection step. 2. Reduce the amount of DMAP (catalytic amount, e.g., 0.1 eq) and maintain the reaction at room temperature.[3]
Difficulty in Purifying the Product by Column Chromatography 1. Co-elution of N1 and N2 isomers. 2. Product is unstable on silica gel.1. Use a shallower solvent gradient during column chromatography to improve separation. 2. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.[5]

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the Boc Protection of 5-bromo-6-methyl-1H-indazole

EntryBase (equiv.)SolventCatalyst (equiv.)Temp. (°C)Time (h)Approx. Yield (%)Approx. N1:N2 Ratio
1Et₃N (1.5)DCMDMAP (0.1)2512854:1
2DIPEA (1.5)THFNone2524703:1
3NaH (1.2)THFNone25695>10:1
4K₂CO₃ (2.0)DMFNone5012803:1

Note: The data in this table are illustrative and based on general principles of indazole chemistry. Actual results may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-6-methyl-1H-indazole

This protocol is adapted from the synthesis of similar indazole derivatives.[6]

Materials:

  • 4-bromo-2-methylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Heptane

  • Concentrated Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride while maintaining the temperature below 40°C.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent and slurry the resulting solid with heptane. Filter the solid and dry it under vacuum to yield 5-bromo-6-methyl-1H-indazole.

Protocol 2: Synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

This protocol is adapted from a procedure for a similar substrate.

Materials:

  • 5-bromo-6-methyl-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 5-bromo-6-methyl-1H-indazole (1.0 equiv.) in anhydrous DCM, add DMAP (0.1 equiv.).

  • Addition of Boc Anhydride: Add Boc₂O (1.1 equiv.) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate as the desired product.

Mandatory Visualization

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-bromo-2-methylaniline 4-bromo-2-methylaniline 5-bromo-6-methyl-1H-indazole 5-bromo-6-methyl-1H-indazole 4-bromo-2-methylaniline->5-bromo-6-methyl-1H-indazole Diazotization/ Cyclization Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate 5-bromo-6-methyl-1H-indazole->Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate Boc₂O, Base, Solvent

Caption: Synthetic pathway for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze TLC of Crude Reaction Mixture start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction multiple_products Multiple Products? incomplete_reaction->multiple_products No increase_time Increase Reaction Time/ Temperature incomplete_reaction->increase_time Yes optimize_conditions Optimize Base/ Solvent for Regioselectivity multiple_products->optimize_conditions Yes (Isomers) purify_sm Purify Starting Material multiple_products->purify_sm Yes (Other Impurities) optimize_purification Optimize Purification (e.g., solvent gradient, alternative stationary phase) multiple_products->optimize_purification No increase_time->check_reaction check_reagents Check Reagent Quality/ Stoichiometry optimize_conditions->check_reaction purify_sm->check_reaction end High Yield of Pure Product optimize_purification->end

Caption: Troubleshooting workflow for optimizing the synthesis.

logical_relationships cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Yield Yield Base->Yield N1:N2 Ratio N1:N2 Ratio Base->N1:N2 Ratio Reaction Rate Reaction Rate Base->Reaction Rate Solvent Solvent Solvent->Yield Solvent->N1:N2 Ratio Temperature Temperature Temperature->Yield Purity Purity Temperature->Purity Temperature->Reaction Rate Catalyst Catalyst Catalyst->Purity Catalyst->Reaction Rate

Caption: Key parameter relationships in the Boc protection reaction.

References

Common side reactions in the synthesis of 5-bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-bromo-6-methyl-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of 5-bromo-6-methyl-1H-indazole. A common synthetic approach involves the nitration of 4-bromo-2-methylaniline, followed by diazotization and cyclization.

Issue 1: Low Yield or Incomplete Nitration of 4-Bromo-2-methylaniline

Potential Cause Troubleshooting Steps
Insufficient Nitrating Agent Ensure the molar ratio of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the starting material is optimized. A slight excess of the nitrating agent may be required.
Suboptimal Reaction Temperature Maintain a low temperature (typically 0-5°C) during the addition of the nitrating mixture to prevent side reactions and decomposition.[1]
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
Poor Quality Reagents Use high-purity starting materials and freshly prepared nitrating mixture for best results.

Issue 2: Formation of Isomeric Byproducts during Nitration

Potential Cause Troubleshooting Steps
Incorrect Order of Reagent Addition Add the aniline solution slowly to the pre-cooled nitrating mixture to ensure immediate reaction and minimize the formation of undesired isomers.
Temperature Fluctuations Strict temperature control is crucial for regioselectivity. Use an ice-salt bath to maintain a consistent low temperature.

Issue 3: Low Yield in Diazotization and Cyclization Step

Potential Cause Troubleshooting Steps
Decomposition of Diazonium Salt Maintain a low reaction temperature (typically below 5°C) throughout the diazotization process, as diazonium salts are often unstable at higher temperatures.[2]
Incorrect Acidity The acidity of the medium is critical for both the formation and stability of the diazonium salt. Ensure the correct concentration and amount of acid (e.g., acetic acid) is used.[1]
Premature Reaction of Diazonium Salt The cyclization step should be initiated promptly after the formation of the diazonium salt.

Issue 4: Presence of Over-brominated Byproducts

Potential Cause Troubleshooting Steps
Excess Brominating Agent Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine). A 1:1 molar ratio is a good starting point.
Prolonged Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further bromination.
High Reaction Temperature Perform the bromination at a lower temperature to increase selectivity and reduce the rate of multiple substitutions.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-bromo-6-methyl-1H-indazole?

A plausible and frequently utilized synthetic pathway involves a multi-step process starting from a substituted aniline. A representative route is the nitration of 4-bromo-2-methylaniline to form 4-bromo-2-methyl-5-nitroaniline, followed by diazotization and intramolecular cyclization to yield the 5-bromo-6-methyl-1H-indazole core.

Q2: How can I control the regioselectivity of bromination on the 6-methyl-1H-indazole core?

Controlling the regioselectivity of bromination can be challenging. The directing effects of the methyl and indazole ring nitrogens will influence the position of bromination. To favor bromination at the 5-position, it is often more strategic to introduce the bromine atom to the aniline precursor before cyclization. If direct bromination of 6-methyl-1H-indazole is necessary, careful control of reaction conditions (low temperature, choice of brominating agent and solvent) is critical to minimize the formation of other isomers.

Q3: My N-alkylation of 5-bromo-6-methyl-1H-indazole yields a mixture of N1 and N2 isomers. How can I improve the selectivity?

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.

  • For N1-alkylation: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favors the thermodynamically more stable N1 isomer.[3]

  • For N2-alkylation: Conditions that favor kinetic control, such as using a weaker base or specific solvent systems, may increase the proportion of the N2 isomer. The presence of certain substituents on the indazole ring can also influence the N1/N2 ratio.

Q4: What are the best methods for purifying the final product?

Purification of 5-bromo-6-methyl-1H-indazole can typically be achieved through:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from isomers and other byproducts.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be a highly effective method for obtaining a high-purity solid.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of a Bromo-Indazole Derivative

Step Reagents and Solvents Temperature Typical Reaction Time Reported Yield (Analogous Reactions)
Nitration 4-bromo-2-methylaniline, Nitric Acid, Sulfuric Acid0-5°C1-3 hours70-85%
Diazotization & Cyclization 4-bromo-2-methyl-5-nitroaniline, Sodium Nitrite, Acetic Acid< 5°C1-2 hours60-75%
Purification Silica Gel, Hexane/Ethyl Acetate GradientRoom Temperature--

Note: Yields are based on analogous reactions and may vary for the specific synthesis of 5-bromo-6-methyl-1H-indazole.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-methyl-5-nitroaniline

  • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 4-bromo-2-methylaniline.

  • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of 5-bromo-6-methyl-1H-indazole

  • Dissolve 4-bromo-2-methyl-5-nitroaniline in glacial acetic acid.

  • Cool the solution to below 5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • Stir the mixture at this temperature for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic_Pathway A 4-Bromo-2-methylaniline B 4-Bromo-2-methyl-5-nitroaniline A->B HNO₃, H₂SO₄ C 5-Bromo-6-methyl-1H-indazole B->C 1. NaNO₂, Acetic Acid 2. Heat

Caption: Proposed synthetic pathway for 5-bromo-6-methyl-1H-indazole.

Side_Reactions cluster_nitration Nitration Step cluster_cyclization Diazotization & Cyclization A 4-Bromo-2-methylaniline B Desired Product: 4-Bromo-2-methyl-5-nitroaniline A->B Controlled Conditions C Isomeric Byproduct: 4-Bromo-2-methyl-3-nitroaniline A->C Poor Temperature Control D Di-nitrated Byproduct A->D Excess Nitrating Agent E Diazonium Salt Intermediate F Desired Indazole E->F Successful Cyclization G Decomposition Products (e.g., Phenols) E->G High Temperature

Caption: Common side reactions in the synthesis of 5-bromo-6-methyl-1H-indazole.

Troubleshooting_Workflow Start Low Yield or Impure Product Step1 Identify Synthesis Step with Issue (TLC, LC-MS analysis) Start->Step1 Step2a Nitration Issue Step1->Step2a Step2b Cyclization Issue Step1->Step2b Step2c Purification Issue Step1->Step2c Sol1a Check Reagent Stoichiometry and Quality Step2a->Sol1a Sol1b Verify and Control Reaction Temperature Step2a->Sol1b Sol1c Optimize Reaction Time Step2a->Sol1c Sol2a Ensure Low Temperature for Diazotization Step2b->Sol2a Sol2b Verify Acidity of Medium Step2b->Sol2b Sol3a Optimize Chromatography Eluent System Step2c->Sol3a Sol3b Perform Recrystallization Step2c->Sol3b End Improved Yield and Purity Sol1a->End Sol1b->End Sol1c->End Sol2a->End Sol2b->End Sol3a->End Sol3b->End

Caption: Troubleshooting workflow for the synthesis of 5-bromo-6-methyl-1H-indazole.

References

Technical Support Center: Synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. The guidance is structured around the likely two-step synthesis: the formation of 5-bromo-6-methyl-1H-indazole followed by its N-Boc protection.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is consistently low. What are the most critical factors to investigate?

A1: Low overall yield can stem from inefficiencies in either the indazole synthesis or the N-Boc protection step. For the initial synthesis of 5-bromo-6-methyl-1H-indazole, common issues include incomplete diazotization and cyclization, or the formation of tar-like byproducts due to suboptimal temperature control. In the subsequent N-Boc protection step, low yields are often attributed to incomplete reaction, the formation of the undesired N2-isomer, or degradation of the product during workup and purification. A stepwise analysis of the yield and purity of each intermediate is crucial for identifying the problematic stage.

Q2: I am observing a mixture of N1 and N2 isomers during the Boc-protection step. How can I improve the selectivity for the desired N1-product?

A2: Achieving high regioselectivity is a common challenge in the N-alkylation and N-acylation of indazoles.[1] The N1-substituted product is generally the thermodynamically more stable isomer.[1] To favor its formation, consider the following strategies:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is known to favor N1-alkylation for many substituted indazoles.[1]

  • Thermodynamic Control: Allowing the reaction to stir for a longer duration or at a slightly elevated temperature can sometimes facilitate the equilibration to the more stable N1 isomer. However, this should be monitored carefully to prevent byproduct formation.

Q3: What are the most common side products in the N-Boc protection of indazoles and how can they be minimized?

A3: Besides the N2-isomer, common side reactions include the formation of di-Boc protected primary amines (if other functional groups are present) and urea formation with sterically hindered amines.[2] To minimize these:

  • Control Stoichiometry: Use a controlled excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically around 1.1 to 1.2 equivalents, to avoid double Boc-protection.[2][3]

  • Mild Conditions: Employing milder bases and maintaining a controlled temperature can help prevent the formation of urea and other degradation products.[2]

Troubleshooting Guides

Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole

This section provides guidance on the synthesis of the indazole core, likely proceeding via diazotization of an appropriate 2-alkylaniline precursor (e.g., 4-bromo-2,3-dimethylaniline).

IssuePotential Cause(s)Suggested Solution(s)
Incomplete reaction/Low Conversion 1. Inefficient diazotization. 2. Suboptimal temperature for cyclization.[4] 3. Poor solubility of starting materials.1. Ensure the temperature for diazotization is kept low (typically 0-5 °C). Use a fresh source of nitrite (e.g., isoamyl nitrite). 2. Systematically screen reaction temperatures for the cyclization step. Some cyclizations require elevated temperatures (e.g., reflux).[5] 3. Choose a solvent that adequately dissolves the aniline precursor.[4]
Formation of Dark/Tarry Byproducts 1. Decomposition of the diazonium salt intermediate. 2. Reaction temperature is too high.1. Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or prolonged reaction times before cyclization. 2. Reduce the reaction temperature and monitor the reaction progress closely using TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Presence of multiple, hard-to-separate impurities.1. Adjust the pH of the aqueous layer to ensure the indazole is in its neutral form before extraction with an organic solvent. 2. If impurities are present, consider purification by flash column chromatography on silica gel.
Step 2: N-Boc Protection of 5-bromo-6-methyl-1H-indazole

This section addresses common issues encountered during the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Boc-Protected Product 1. Incomplete reaction. 2. Use of an inappropriate base or solvent.[2] 3. Moisture contamination.[2] 4. Product loss during workup.1. Increase the stoichiometry of (Boc)₂O to 1.1-1.5 equivalents. Consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[2] 2. A common effective system is triethylamine (TEA) or diisopropylethylamine (DIEA) as the base in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3] 3. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Avoid overly harsh acidic or basic conditions during the aqueous wash steps.
Formation of N2-Isomer 1. Reaction conditions favor the kinetically controlled N2-product.[1]1. Use conditions known to favor the thermodynamically stable N1-product, such as NaH in THF.[1] 2. Allow the reaction to proceed for a longer duration at room temperature to potentially allow for equilibration to the N1-isomer.
Product Decomposition 1. The Boc group can be labile under certain conditions. 2. The indazole ring may be sensitive to the reaction or workup conditions.1. Avoid strong acids during workup; a wash with a mild acid like 5% citric acid or saturated ammonium chloride is preferable if an acid wash is needed.[3] 2. Ensure the reaction temperature is controlled and not excessively high.
Difficult Purification 1. Excess (Boc)₂O remaining in the crude product. 2. Similar polarity of the product and starting material.1. After the reaction, quench with a primary or secondary amine (e.g., a small amount of piperidine or ethanolamine) to consume excess (Boc)₂O, or use a scavenger resin. 2. Optimize the eluent system for flash column chromatography to achieve better separation. A gradient elution might be necessary.

Experimental Protocols

General Protocol for the Synthesis of 6-Bromo-1H-indazole (Model for Step 1)

This protocol is adapted from a procedure for a similar compound and may require optimization for 5-bromo-6-methyl-1H-indazole.[5]

  • Acetylation: Dissolve the starting aniline (e.g., 4-bromo-2,3-dimethylaniline) (1.0 eq) in a suitable solvent like chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining a low temperature.

  • Diazotization and Cyclization: To the acetylated aniline mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (around 68°C) and monitor the reaction for completion (e.g., 20 hours).

  • Work-up and Hydrolysis: After completion, cool the mixture and remove the solvent under reduced pressure. Add water and concentrated hydrochloric acid, then heat to 50-55°C to hydrolyze the acetyl group.

  • Isolation: Cool the acidic mixture and adjust the pH to ~11 with a 50% aqueous sodium hydroxide solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-bromo-6-methyl-1H-indazole. Purify by column chromatography if necessary.

General Protocol for N-Boc Protection of 5-bromo-6-methyl-1H-indazole (Step 2)

This protocol is a generalized procedure based on common practices for N-Boc protection.[3][6]

  • Preparation: Dissolve 5-bromo-6-methyl-1H-indazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Base and Reagent: Add triethylamine (TEA) (1.5 eq) to the solution. To the stirring mixture, add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) either as a solid or as a solution in the same solvent. For less reactive substrates, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) can be added.[6]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate solution, and finally brine.[3]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.[6]

Visualizations

G Overall Synthesis Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Boc Protection A Substituted Aniline (e.g., 4-bromo-2,3-dimethylaniline) B Diazotization & Cyclization (Isoamyl nitrite, Reflux) A->B C Hydrolysis & Workup B->C D 5-bromo-6-methyl-1H-indazole C->D E N-Boc Protection ((Boc)2O, Base, DMAP (cat.)) D->E F Aqueous Workup & Purification (Column Chromatography) E->F G Target Product: Tert-butyl 5-bromo-6-methyl- 1H-indazole-1-carboxylate F->G

Caption: Overall workflow for the two-step synthesis.

G Troubleshooting N-Boc Protection Yield Start Low Yield in Boc Protection Step Q1 Is starting material consumed? (Check TLC/LCMS) Start->Q1 A1_Yes Check for multiple products (Isomers, byproducts) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Is N2 isomer present? A1_Yes->Q2 Sol_A1_No Increase (Boc)2O (1.2-1.5 eq) Add cat. DMAP Increase reaction time/temp A1_No->Sol_A1_No A2_Yes Poor Regioselectivity Q2->A2_Yes Yes A2_No Check for decomposition or workup losses Q2->A2_No No Sol_A2_Yes Switch to N1-selective conditions (e.g., NaH in THF) A2_Yes->Sol_A2_Yes Sol_A2_No Use milder workup conditions (e.g., 5% citric acid wash) A2_No->Sol_A2_No

Caption: Decision workflow for troubleshooting N-Boc protection.

G Factors Influencing N1 vs. N2 Selectivity Center N1 vs. N2 Selectivity Base Base Center->Base Solvent Solvent Center->Solvent Control Control Type Center->Control Substituents Ring Substituents Center->Substituents N1 Favors N1 (Thermodynamic) Base->N1 NaH N2 Favors N2 (Kinetic) Base->N2 K2CO3 (in some cases) Solvent->N1 THF Solvent->N2 DMF (can be mixed) Control->N1 Thermodynamic Control->N2 Kinetic Substituents->N2 Electron-withdrawing group at C7

Caption: Key factors influencing N1/N2 regioselectivity.

References

Troubleshooting Boc Deprotection of Substituted Indazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Boc deprotection of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging synthetic transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction on a substituted indazole is sluggish or incomplete using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

A1: Incomplete or slow Boc deprotection of substituted indazoles under standard acidic conditions can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent, its effectiveness can be substrate-dependent.[1][2] The nature and position of substituents on the indazole ring can influence the basicity of the nitrogen atom and the stability of the carbocation intermediate, potentially requiring stronger acidic conditions.

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can sterically hinder the approach of the acid, slowing down the deprotection reaction.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can destabilize the carbocation intermediate formed during deprotection, thus impeding the reaction rate.[2]

  • Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to reach completion.[1][2]

Recommended Solutions:

  • Increase Acid Concentration or Strength: Consider increasing the concentration of TFA or switching to a stronger acid system like 4M HCl in dioxane or ethyl acetate.[3][4]

  • Elevate the Reaction Temperature: Gently heating the reaction mixture can often drive a sluggish deprotection to completion. However, this should be done cautiously to avoid potential side reactions.

  • Prolong the Reaction Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer period if necessary.[1][3]

Q2: I am observing significant side product formation, particularly tert-butylation of my indazole ring or other sensitive functional groups. How can I prevent this?

A2: The formation of tert-butylated byproducts is a known issue during Boc deprotection, especially with electron-rich aromatic systems like indazoles.[5] This occurs when the liberated tert-butyl cation acts as an electrophile and alkylates the substrate.

Recommended Solutions:

  • Use a Cation Scavenger: The most effective way to prevent tert-butylation is to add a cation scavenger to the reaction mixture. Common scavengers include:

    • Triethylsilane (TES)

    • Thioanisole

    • Anisole

    • Water (in small amounts)

  • Milder Deprotection Methods: Switching to a milder deprotection method that does not generate a free tert-butyl cation or is less harsh can also mitigate this issue. See the alternative methods outlined in Q3.

Q3: My substituted indazole contains other acid-sensitive functional groups. What are some alternative, milder methods for Boc deprotection?

A3: When dealing with substrates containing acid-labile functionalities, standard strong acid deprotection methods are often unsuitable.[3][6] Fortunately, several milder alternatives exist.

Recommended Solutions:

  • Milder Acidic Conditions:

    • Aqueous Phosphoric Acid or p-Toluenesulfonic Acid (pTSA): These protic acids are less harsh than TFA or HCl and can be effective for deprotection.[3]

  • Lewis Acid-Mediated Deprotection:

    • Zinc Bromide (ZnBr₂): This Lewis acid can effect Boc cleavage under non-protic and milder conditions.[3]

    • Trimethylsilyl Iodide (TMSI): Another effective Lewis acid for this transformation.[3]

  • Thermal Deprotection:

    • In some cases, simply heating the Boc-protected indazole in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without the need for any acid.[3][6][7]

  • Basic or Neutral Conditions:

    • Sodium Methoxide (NaOMe) in Methanol: A catalytic amount of NaOMe in dry methanol at room temperature has been shown to be highly selective for the deprotection of N-Boc on indoles, pyrroles, and indazoles.[8]

    • Sodium Carbonate (Na₂CO₃) in Refluxing DME: This method has been used for the deprotection of various N-Boc protected heterocycles, including indazoles.[9][10]

    • Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature.[7][11][12]

Comparative Data of Deprotection Methods

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference(s)
Standard Acidic
TFA in DCMGeneral AminesRoom Temperature0.5 - 4 hVariable[13][14]
4M HCl in DioxaneGeneral AminesRoom Temperature1 - 16 hVariable[3][4]
Milder Acidic/Lewis Acid
Zinc Bromide (ZnBr₂) in DCMGeneral AminesRoom TemperatureOvernightHigh[3][15]
p-Toluenesulfonic Acid (pTSA)Sensitive SubstratesVariesVariesGood[3]
Thermal
Boiling WaterAromatic & Aliphatic Amines100 °C10 min - 2 hQuantitative[6]
Continuous Flow (Methanol/TFE)Aryl & Alkyl Amines240 °C30 min88-93%[6]
Basic/Neutral
NaOMe in MethanolIndoles, Pyrroles, IndazolesRoom TemperatureVariesHigh[8]
Na₂CO₃ in DMEIndazoles, other heterocyclesRefluxVariesGood[9][10]
Oxalyl Chloride in MethanolAromatic, Aliphatic, Heterocyclic AminesRoom Temperature1 - 4 h>70% (up to 90%)[6][11][12]
NaBH₄ in EthanolImidazoles, Benzimidazoles, PyrazolesRoom TemperatureVaries75-98%[9][10]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Dissolve the N-Boc protected indazole (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 25% v/v solution in DCM).[13]

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the volatiles in vacuo. The crude product can be used directly or purified further.[13]

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolve the N-Boc protected indazole (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or methanol).[3][4]

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 16 hours.[3][4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • In a dry round bottom flask, dissolve the N-Boc protected indazole (1 equivalent) in methanol.[11]

  • Stir the solution at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution.[11] An exotherm and sputtering may be observed.

  • Allow the reaction to stir for 1 to 4 hours, monitoring by TLC.[11]

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Visual Guides

Boc_Deprotection_Troubleshooting start Boc Deprotection of Substituted Indazole incomplete Incomplete or Sluggish Reaction? start->incomplete side_reactions Side Reactions (e.g., tert-butylation)? incomplete->side_reactions No increase_acid Increase Acid Strength/Conc. (e.g., HCl in Dioxane) incomplete->increase_acid Yes increase_temp_time Increase Temperature or Reaction Time incomplete->increase_temp_time Yes acid_sensitive Acid-Sensitive Functional Groups? side_reactions->acid_sensitive No add_scavenger Add Cation Scavenger (e.g., Triethylsilane) side_reactions->add_scavenger Yes success Successful Deprotection acid_sensitive->success No milder_methods Use Milder Methods: - Lewis Acids (ZnBr2) - Thermal (Boiling Water) - Basic (NaOMe, Na2CO3) - Neutral (Oxalyl Chloride) acid_sensitive->milder_methods Yes increase_acid->success increase_temp_time->success add_scavenger->success milder_methods->success

Caption: Troubleshooting workflow for Boc deprotection of indazoles.

Deprotection_Decision_Tree start Start: N-Boc Substituted Indazole acid_stability_check Are other functional groups acid stable? start->acid_stability_check electron_rich_check Is the indazole ring electron-rich? acid_stability_check->electron_rich_check Yes alternative_methods Consider Alternative Methods: - Lewis Acid (ZnBr2) - Thermal (Boiling Water) - Basic (NaOMe, Na2CO3) - Neutral (Oxalyl Chloride) acid_stability_check->alternative_methods No standard_acid Standard Acidic Conditions: TFA/DCM or HCl/Dioxane electron_rich_check->standard_acid No acid_with_scavenger Standard Acidic Conditions + Cation Scavenger electron_rich_check->acid_with_scavenger Yes success Deprotected Indazole standard_acid->success acid_with_scavenger->success alternative_methods->success

Caption: Decision tree for selecting a Boc deprotection method.

References

Technical Support Center: Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the stability and storage of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, along with troubleshooting for common experimental issues.

Storage and Stability

Proper storage and handling are crucial to maintain the integrity and reactivity of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. Below is a summary of recommended storage conditions and stability information based on the general properties of similar chemical compounds.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation.
Moisture Keep in a tightly sealed container in a dry place.The tert-butyl carboxylate (Boc) protecting group is susceptible to hydrolysis, especially under acidic or basic conditions.
Light Protect from light.To prevent potential photolytic degradation.

Troubleshooting Guide: Stability and Storage Issues

This section addresses common questions and problems that may arise during the storage and handling of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Question 1: I observe a change in the color of the compound upon storage. What could be the cause and what should I do?

Answer: A color change may indicate degradation of the compound. This could be due to exposure to air (oxidation), light, or moisture. It is recommended to first assess the purity of the material using an appropriate analytical method, such as HPLC or TLC, comparing it to a fresh or properly stored sample if available. If degradation is confirmed, the material may not be suitable for your experiment, as the impurities could interfere with the reaction. To prevent this, always store the compound under the recommended conditions: refrigerated, in a dry and dark place, and under an inert atmosphere.

Question 2: My reaction yield is lower than expected. Could this be related to the stability of the starting material?

Answer: Yes, lower than expected yields can be a result of using a degraded starting material. The primary points of instability in Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate are the Boc protecting group and the carbon-bromine bond.

  • Boc Group Hydrolysis: If the compound has been exposed to acidic or basic conditions (even trace amounts in solvents), the Boc group may have been partially or fully removed. This would lead to a different starting material and likely lower yields of the desired product.

  • C-Br Bond Reactivity: While generally stable, the bromo-indazole moiety can be sensitive under certain conditions, especially in the presence of strong bases or nucleophiles, or upon prolonged exposure to light.

It is advisable to check the purity of your starting material before use. If you suspect degradation, you may need to purify the compound or purchase a fresh batch.

Question 3: I am having trouble dissolving the compound. Has its solubility changed?

Answer: While a change in solubility is not a common indicator of degradation for this compound, it's possible that the formation of insoluble degradation products could affect its overall dissolution. Ensure you are using an appropriate solvent (e.g., DMF, DMSO, or chlorinated solvents). If you continue to face solubility issues with a batch that was previously soluble, it would be prudent to analyze its purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general handling procedures for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate?

A1: Handle the compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q2: How can I assess the purity of my sample of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate?

A2: The purity can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the tert-butyl carboxylate (Boc) protecting group is labile under acidic conditions and can also be cleaved by strong bases. Therefore, it is important to avoid exposure to acids and strong bases during storage and in experimental setups where the integrity of the Boc group is required.

Q4: Can I store solutions of this compound?

A4: It is generally recommended to prepare solutions fresh before use. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere. The stability in solution will be solvent-dependent and should be evaluated for long-term storage.

Experimental Protocols

Protocol: Forced Degradation Study

Objective: To assess the stability of the compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound and quantify the formation of any major degradation products.

Visualizations

Troubleshooting Workflow for Stability and Purity Issues

The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability and purity of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability start Start: Encounter Experimental Issue (e.g., low yield, unexpected side products) check_purity Step 1: Assess Purity of Starting Material (e.g., HPLC, TLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure pure Compound is Pure is_pure->pure Yes impure Compound is Impure is_pure->impure No investigate_reaction Step 2a: Investigate Other Reaction Parameters (e.g., reagents, solvent, temperature, atmosphere) pure->investigate_reaction check_storage Step 2b: Review Storage and Handling Procedures impure->check_storage storage_ok Were storage conditions appropriate? check_storage->storage_ok improper_storage Improper Storage storage_ok->improper_storage No proper_storage Proper Storage storage_ok->proper_storage Yes discard Action: Discard degraded material. Obtain a fresh batch and store correctly. improper_storage->discard purify Action: Purify the starting material if possible. Otherwise, obtain a fresh batch. proper_storage->purify

A flowchart for troubleshooting experimental issues related to compound stability.

Technical Support Center: Overcoming Purification Challenges with Brominated Indazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common purification challenges encountered when working with brominated indazole intermediates. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude brominated indazole samples?

A1: Impurities in brominated indazole samples typically originate from the synthetic route employed and can be categorized as follows:

  • Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding non-brominated indazole or its precursors.[1]

  • Intermediates: Unreacted intermediates from multi-step syntheses may persist in the final product.[1] For instance, in a Sandmeyer reaction, residual diazonium salts, though generally unstable, could be a source of impurities.[1]

  • Byproducts: Side reactions are a common source of impurities. These can include:

    • Over-bromination: Formation of di- or tri-brominated species.[1][2]

    • Regioisomers: Bromination at undesired positions on the indazole ring or formation of different N-alkylation isomers (N1 and N2).[1][3]

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common.[1] Trace amounts of reagents, like brominating agents (e.g., N-Bromosuccinimide), may also be present.[1]

  • Degradation Products: The compound may degrade over time, particularly if not stored under appropriate conditions (e.g., protected from light and moisture).[1]

Q2: How can I identify an unexpected peak in the HPLC chromatogram of my brominated indazole sample?

A2: A systematic approach is recommended to identify unknown peaks in your HPLC chromatogram:

  • Review the Synthesis: Analyze the synthetic route to hypothesize potential byproducts, isomers, and unreacted starting materials.[1]

  • Run a Blank: Inject the mobile phase alone to check for system contamination from solvents or glassware.[1]

  • Use Reference Standards: If available, spike your sample with known starting materials and potential intermediates to see if any of the unknown peaks increase in area.[1]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This information is crucial for proposing possible structures, such as over-brominated species or regioisomers.[1]

  • Analyze a Fresh Sample: If degradation is suspected, analyze a freshly prepared sample to compare with the older one.[1]

Q3: What analytical techniques are essential for confirming the purity and structure of my brominated indazole intermediate?

A3: A combination of analytical techniques is crucial for comprehensive purity and structural assessment:

  • NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure and helps identify isomeric impurities.[2] 2D NMR techniques like COSY and HMBC can be vital for unambiguous structure elucidation.[2]

  • Mass Spectrometry (MS): Verifies the molecular weight of the product and any impurities.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound by separating it from impurities.[2][4]

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and assess the purity of fractions during column chromatography.[2]

Troubleshooting Guides

Issue 1: Low Yield During Synthesis or Bromination
Potential Cause Solution
Incomplete Reaction Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some bromination reactions are highly exothermic and may require cooling, while others may need heating to proceed to completion.[5]
Formation of Undesired Regioisomers The choice of brominating agent and reaction conditions can significantly influence regioselectivity.[5][6] For direct bromination, agents like N-Bromosuccinimide (NBS) or Br₂ are common.[2][7] The solvent can also play a crucial role; for example, using Br₂ in DMF or an AcOH/CHCl₃ mixture can direct bromination to the 3-position.[7]
Issue 2: Difficulty in Final Product Purification
Potential Cause Solution
Co-elution of Impurities or Isomers in Column Chromatography Experiment with different solvent systems to improve separation.[2] Common systems include ethyl acetate/heptane and dichloromethane/methanol gradients.[2] If isomers are difficult to separate, consider using a different stationary phase or preparative HPLC.[1]
Product is a Solid but Difficult to Purify via Chromatography Recrystallization can be a highly effective alternative for purifying solid products.[2][8] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility when cold.[8]
Product "Oils Out" During Recrystallization This can happen if the solution is cooled too quickly or if the compound is significantly impure.[8] Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] If impurities are high, a pre-purification step like column chromatography may be necessary.[8]
Low Recovery Yield from Recrystallization This may be due to using too much solvent or the compound having significant solubility in the cold solvent.[8] Use the minimum amount of hot solvent necessary to dissolve the product and ensure the cooling step is thorough, potentially using an ice bath.[8]
Issue 3: Analytical Characterization Problems
Potential Cause Solution
Broader Than Expected Peaks in ¹H NMR Spectrum This can be caused by paramagnetic impurities, which may come from catalysts or reaction vessels.[1] High sample concentration can also increase viscosity and lead to broader signals; diluting the sample may help.[1]
Significant Peak Tailing During Silica Gel Column Chromatography The acidic nature of silica gel can sometimes interact with basic nitrogen atoms in the indazole ring, leading to peak tailing. Consider adding a small amount of a basic modifier like triethylamine or pyridine to the eluent to improve peak shape.

Experimental Protocols

Protocol 1: Purification of 5-Bromo-1H-indazole by Flash Column Chromatography

This protocol is adapted from a procedure for the synthesis of 5-bromo-1H-indazole.[9]

Methodology:

  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., ethyl acetate/heptane).

  • Load the Sample: Dissolve the crude 5-bromo-1H-indazole in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 5-bromo-1H-indazole.[9]

Protocol 2: Purification of 6-Bromo-1H-indazole by Recrystallization

This protocol provides a systematic approach to purifying 6-bromo-1H-indazole via crystallization.[8]

1. Solvent Screening:

  • Place 20-30 mg of crude 6-bromo-1H-indazole into several test tubes.

  • Add different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature to assess solubility. A good solvent will show low solubility at room temperature.[8]

  • For solvents with low room temperature solubility, gently heat the test tube. A suitable solvent will fully dissolve the compound at an elevated temperature.[8]

  • Allow the hot solutions to cool to room temperature to observe crystal formation.

2. Recrystallization Procedure:

  • Dissolution: Place the crude 6-bromo-1H-indazole in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture gently with stirring.[8]

  • Solvent Addition: Continue adding small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals.[8] For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Brominated Indazoles

Purification Method Advantages Disadvantages Best Suited For
Recrystallization - Scalable- Can yield very high purity product- Cost-effective- Requires finding a suitable solvent- Can have lower recovery if the compound is somewhat soluble in the cold solvent- May not remove impurities with similar solubility profilesPurifying solid compounds, especially at larger scales.[8][10]
Column Chromatography - Versatile for separating mixtures with different polarities- Can separate closely related impurities- Can be time-consuming and labor-intensive- May require large volumes of solvent- Not always easily scalableSeparating complex mixtures, isolating minor components, and when recrystallization is ineffective.[1][11]
Preparative HPLC - High resolution for separating very similar compounds (e.g., regioisomers)- Can achieve very high purity- Expensive- Limited sample capacity- Requires specialized equipmentFinal purification step for high-purity requirements, especially for challenging separations.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Bromination Reaction start->reaction crude Crude Product reaction->crude purification_method Purification (Chromatography or Recrystallization) crude->purification_method pure_product Purified Intermediate purification_method->pure_product analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_product->analysis analysis->purification_method Further Purification Needed final_product Final Product analysis->final_product Meets Specifications

Caption: General workflow for the synthesis, purification, and analysis of brominated indazole intermediates.

troubleshooting_logic cluster_solutions Purification Strategy start Impure Product Detected check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities decision Nature of Impurities? check_impurities->decision isomers Regioisomers or Closely Related Byproducts decision->isomers Isomers starting_materials Unreacted Starting Materials or Reagents decision->starting_materials Polarity Difference prep_hplc Preparative HPLC isomers->prep_hplc column_chrom Optimize Column Chromatography isomers->column_chrom starting_materials->column_chrom recrystallization Recrystallization starting_materials->recrystallization end Pure Product prep_hplc->end column_chrom->end recrystallization->end

Caption: Decision tree for selecting a purification strategy based on impurity type.

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of 1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the outcome of your indazole functionalization reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in 1H-indazole functionalization so important?

A1: The 1H-indazole core is a critical pharmacophore found in numerous biologically active compounds and therapeutic drugs.[1][2][3][4] The specific biological activity is often dictated by the position of the substituent on the indazole ring. The two nitrogen atoms of the pyrazole ring (N1 and N2) are both common sites for functionalization, particularly alkylation and arylation. Direct functionalization of 1H-indazole often yields a mixture of N1 and N2 isomers, which can be challenging and costly to separate, leading to lower yields of the desired product.[1][2][3][5] Therefore, controlling the regioselectivity to favor the desired isomer is crucial for efficient synthesis in drug discovery and development.[1][3][6]

Q2: What are the primary factors that influence whether functionalization occurs at the N1 or N2 position?

A2: The regiochemical outcome of 1H-indazole functionalization is a delicate balance of several factors:

  • Steric and Electronic Effects of Substituents: The size and electronic nature of groups already present on the indazole ring play a significant role. For example, bulky substituents at the C3 position tend to favor N1 functionalization, while electron-withdrawing groups at the C7 position can direct functionalization to the N2 position.[1][2]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.[3][6] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product.[1][2][3]

  • Nature of the Electrophile: The alkylating or arylating agent used can also influence the N1/N2 ratio.[3][6]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][6] N1-substituted products are often the thermodynamically favored isomer, while N2-substituted products may be formed under kinetic control.[7]

Q3: How can I selectively functionalize the C3 position of 1H-indazole?

A3: Regioselective functionalization at the C3 position is typically achieved through methods like halogenation followed by metal-catalyzed cross-coupling reactions. Direct C-H functionalization at C3 is also possible.

  • Halogenation: Iodination or bromination at the C3 position can be readily achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[8] These halogenated indazoles are versatile intermediates for further modifications.[8]

  • Metal-Catalyzed Cross-Coupling: Once halogenated at C3, Suzuki-Miyaura, Negishi, or other cross-coupling reactions can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups.[8][9]

  • Direct C-H Functionalization: Transition metal-catalyzed direct C-H activation at the C3 position offers a more atom-economical approach to introduce substituents.[9][10]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

Solution: To enhance the yield of the N1-substituted isomer, which is often the thermodynamically more stable product, consider the following modifications to your experimental setup:

  • Change the Base and Solvent System: The combination of sodium hydride (NaH) as the base in a non-polar aprotic solvent like tetrahydrofuran (THF) is well-documented to favor N1-alkylation.[1][2][3] This is attributed to the formation of tight ion pairs.

  • Introduce a Bulky Substituent at C3: If your synthesis allows, a sterically demanding group at the C3 position can hinder the approach of the electrophile to the N2 position, thereby favoring N1-alkylation. For example, indazoles with 3-tert-butyl or 3-carboxymethyl substituents show high N1 selectivity.[1][2]

  • Utilize Chelation Control: For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using a cesium base (e.g., Cs₂CO₃) can promote a chelation mechanism that directs alkylation to the N1 position.[5]

  • Allow for Thermodynamic Equilibration: In some cases, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate the isomerization of the kinetically formed N2-product to the more stable N1-product.[3][6]

Problem 2: I need to synthesize the N2-substituted indazole, but my current method consistently favors the N1 isomer. What adjustments should I make?

Solution: To favor the formation of the N2-substituted product, you need to employ conditions that promote kinetic control or alter the electronic properties of the indazole ring.

  • Modify Ring Electronics: Introducing a strong electron-withdrawing group (EWG) at the C7 position, such as a nitro (-NO₂) or carboxylate (-CO₂Me) group, has been shown to confer excellent N2-regioselectivity (≥96%).[1][2]

  • Change the Solvent: Switching to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can favor N2-alkylation. This is because polar solvents can create solvent-separated ion pairs, altering the reactivity of the indazole anion.

  • Consider a Mitsunobu Reaction: For the alkylation with alcohols, a Mitsunobu reaction can provide high selectivity for the N2-product. This method is hypothesized to proceed through a phosphine intermediate that directs the alkylation to the N2-position.[5]

  • Use Acidic Conditions: In some specific cases, acidic conditions have been reported to promote N2-functionalization.[3]

Data Presentation: Regioselectivity in N-Alkylation

The following tables summarize quantitative data on the regioselective N-alkylation of various substituted 1H-indazoles under different reaction conditions.

Table 1: Effect of C3-Substituent on N1/N2 Regioselectivity (Conditions: NaH in THF, Alkyl Bromide)

C3-SubstituentN1:N2 RatioPredominant IsomerReference
-H95:5N1[1]
-CH₂CO₂H>99:1N1[1][2]
-C(CH₃)₃>99:1N1[1][2]
-C(O)CH₃>99:1N1[1][2]
-C(O)NH₂>99:1N1[1][2]

Table 2: Effect of C7-Substituent on N1/N2 Regioselectivity (Conditions: NaH in THF, Alkyl Bromide)

C7-SubstituentN1:N2 RatioPredominant IsomerReference
-H95:5N1[1]
-NO₂4:96N2[1][2]
-CO₂Me<1:99N2[1][2]

Table 3: Regioselective Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Reaction ConditionsDesired ProductYieldReference
Tosylate, Cs₂CO₃, 90 °C, 2 hN1-Substituted>90%[5]
Alcohol, DIAD, PPh₃, THF, 0 °C to rt, 1 hN2-Substituted>84%[5]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole

This protocol is optimized for achieving high selectivity for the N1-alkylated product.

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N1-substituted indazole.

Protocol 2: General Procedure for C3-Bromination of 1H-Indazole

This protocol provides a method for the regioselective bromination at the C3 position, creating a key intermediate for further functionalization.

  • Preparation: Dissolve the N-protected or unprotected 1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or chloroform (CHCl₃).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by flash column chromatography on silica gel to afford the 3-bromo-1H-indazole.[8]

Visualizations

Regioselectivity_Factors cluster_N1 Factors Favoring N1-Substitution cluster_N2 Factors Favoring N2-Substitution Indazole 1H-Indazole Functionalization N1_Base Base/Solvent: NaH in THF Indazole->N1_Base N1_Sterics Sterics: Bulky C3-Substituent Indazole->N1_Sterics N1_Thermo Thermodynamic Control Indazole->N1_Thermo N1_Chelation Chelation: Cs+ Base Indazole->N1_Chelation N2_Electronics Electronics: EWG at C7 Indazole->N2_Electronics N2_Solvent Solvent: Polar (e.g., DMSO) Indazole->N2_Solvent N2_Kinetic Kinetic Control Indazole->N2_Kinetic N2_Method Method: Mitsunobu Reaction Indazole->N2_Method

Caption: Key factors influencing N1 vs. N2 regioselectivity.

N1_Alkylation_Workflow start Start: 1H-Indazole Substrate deprotonation 1. Deprotonation (NaH, THF, 0°C to RT) start->deprotonation alkylation 2. Alkylation (Alkyl Halide, RT or 50°C) deprotonation->alkylation workup 3. Aqueous Workup & Extraction alkylation->workup purification 4. Column Chromatography workup->purification end Product: N1-Alkylated Indazole purification->end

Caption: Workflow for selective N1-alkylation of 1H-indazole.

C3_Functionalization_Pathway Indazole 1H-Indazole Halogenation C3-Halogenation (e.g., NBS) Indazole->Halogenation Intermediate 3-Halo-1H-Indazole Halogenation->Intermediate Coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Product C3-Functionalized Indazole Coupling->Product

Caption: Pathway for C3 functionalization via halogenation.

References

Technical Support Center: Process Optimization and Scalability for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges in the synthesis of indazoles, with a focus on process optimization and scalability.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding indazole synthesis strategies and scalability.

Q1: What are the primary synthetic strategies for indazoles, and which are most suitable for large-scale production?

A1: Indazoles can be synthesized through various methods, with the choice depending on the desired substitution pattern and scale. Key strategies include:

  • Classical Methods: Routes like diazotization or nitrosation of ortho-alkylanilines are traditional but can involve harsh conditions or inconvenient reagents.[1]

  • Palladium-Catalyzed Cyclizations: These methods often involve the intramolecular C-N bond formation from starting materials like o-haloarylhydrazones. They offer good functional group tolerance but can have limitations such as high catalyst loading.[1][2]

  • Davis-Beirut Reaction: This is a robust method for synthesizing 2H-indazoles under redox-neutral conditions from o-nitrobenzyl amines.[3][4] It is known for its operational simplicity and use of a mild base at relatively low temperatures.[2]

  • Metal-Free Syntheses: To avoid metal contaminants, routes using o-aminobenzoximes with activating agents like methanesulfonyl chloride have been developed. These reactions are often very mild (0–23 °C) and amenable to scale-up.[1][2]

  • Flow Chemistry: For rapid, safe, and scalable synthesis, flow reactors can be employed to produce a range of indazoles, including 3-amino and 3-hydroxy analogs, on demand.[5]

For scalability, methods that avoid harsh reagents, expensive catalysts, and extreme temperatures are preferred. Metal-free syntheses and well-optimized, low-catalyst-loading copper-catalyzed reactions are often more economical and environmentally friendly for industrial applications.[2]

Q2: What are the most critical parameters to control during process optimization for indazole synthesis?

A2: The most critical parameters to optimize are reaction temperature, choice of solvent, and the base used.

  • Temperature: Temperature significantly impacts reaction rate and byproduct formation.[6] For example, high temperatures in some cyclizations can lead to product decomposition or isomerization from the kinetic 2H-product to the more stable 1H-product.[6]

  • Solvent: The solvent's polarity and boiling point affect reactant solubility and reaction kinetics.[6] Polar aprotic solvents like DMSO are often effective, but solvent choice can also dramatically influence N1/N2 regioselectivity.[7][8]

  • Base: The stoichiometry and strength of the base are crucial. An insufficient amount of base can lead to incomplete conversion.[6] The choice between bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine can also direct the regioselectivity of N-alkylation.[9]

Q3: How can I control the regioselectivity between N1- and N2-substituted indazoles?

A3: Controlling N1 vs. N2 regioselectivity is a primary challenge in indazole functionalization. The outcome depends on a balance between kinetic and thermodynamic control.[9]

  • For N1-Alkylation (Thermodynamic Product): Using sodium hydride (NaH) in an aprotic solvent like THF generally favors the more stable N1-substituted product.[9][10] Bulky groups at the C3 position can also sterically hinder N2-alkylation, thus favoring the N1 position.[9]

  • For N2-Alkylation (Kinetic Product): Electron-withdrawing groups (e.g., -NO₂) at the C7 position can strongly direct substitution to the N2 position.[9] Using acidic conditions or specific reaction systems like the Mitsunobu reaction can also favor the N2 isomer.[9]

Q4: What are the key safety concerns when scaling up indazole synthesis?

A4: Safety is paramount during scale-up. Key concerns include:

  • Thermal Hazards: Some synthetic routes, such as the Ullmann reaction or those involving N-nitroso intermediates, can be highly exothermic, posing a risk of thermal runaway.[11][12][13] Thorough thermal screening (e.g., using Differential Scanning Calorimetry) is essential.

  • Toxic Reagents: Many routes use potentially hazardous materials like hydrazine, sodium azide, or heavy metal catalysts.[2] Appropriate handling procedures, engineering controls, and waste disposal protocols are critical.

  • Pressure Generation: Reactions that generate gaseous byproducts (e.g., N₂) require careful reactor design and pressure relief systems to prevent over-pressurization.[2]

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during indazole synthesis.

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction is not going to completion, or the yield of the desired indazole is very low. What are the likely causes and how can I fix this?

A: Low yields can stem from several factors. Systematically investigate the following:

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposing at higher temperatures. Screen a range of temperatures to find the optimal point.[6]

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be incomplete. Try a different solvent with better solubilizing properties, such as DMSO or DMF.[6][14]

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst may be poisoned by impurities or deactivated. Ensure reagents and solvents are pure and consider using a higher catalyst loading or a more robust ligand.[15] The unprotected N-H of the indazole can also interfere with some catalytic cycles.[15]

  • Insufficient Base: In base-mediated reactions, ensure the correct stoichiometry is used. For example, reducing K₂CO₃ from a full equivalent has been shown to result in incomplete conversion.[6]

  • Presence of Water: Some reactions are sensitive to moisture. The addition of 4 Å molecular sieves can help scavenge water produced in situ, which can otherwise lead to unwanted impurities.[6]

Problem 2: Formation of Undesired Isomers or Byproducts

Q: My reaction produces a mixture of N1 and N2 isomers, or I am observing significant side products like dehalogenated starting material. How can I improve selectivity?

A: Side product formation is a common issue that can often be controlled by adjusting reaction conditions.

  • Isomer Formation (N1 vs. N2): As detailed in the FAQ section, this is controlled by thermodynamic vs. kinetic factors. For N1 selectivity, use NaH in THF. For N2 selectivity, consider adding an electron-withdrawing group at the C7 position or using acidic conditions.[9] Prolonged reaction times or high temperatures can cause the kinetic N2 product to isomerize to the more stable N1 product.[6]

  • Dehalogenation Byproduct: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the formation of the dehalogenated indazole is a common side reaction.[15] To minimize this, ensure an inert atmosphere by thoroughly degassing solvents and reagents to remove oxygen. Using a less hydrated base (e.g., anhydrous K₃PO₄) can also help, as residual water can be a proton source.[15]

  • Homocoupling of Boronic Acid (Suzuki): This side reaction is also promoted by oxygen. Rigorous exclusion of air is the primary solution.[15]

  • Decarboxylation: When working with indazole-3-carboxylic acids, harsh conditions (e.g., high heat) can lead to decarboxylation. Use milder coupling conditions if this is observed.[16]

Problem 3: Difficulty in Product Purification

Q: I have successfully synthesized my indazole, but the N1 and N2 isomers are inseparable by standard column chromatography. What are my options?

A: Separating indazole regioisomers is a well-known challenge due to their similar polarities.[17]

  • Recrystallization: This is a powerful and scalable alternative to chromatography. A mixed-solvent system can be used to exploit the differential solubility of the isomers. Common solvent mixtures include acetone/water, ethanol/water, or other combinations of a water-soluble organic solvent and water.[8][17]

  • Derivatization: If separation remains impossible, consider a protection/deprotection strategy. Selectively protecting one isomer (if possible) may alter its polarity enough to allow for chromatographic separation, followed by a deprotection step.

  • Alternative Synthetic Route: If purification is a persistent bottleneck for scalability, it may be more efficient to switch to a synthetic route that provides high intrinsic regioselectivity, avoiding the separation issue altogether.[9]

Visual Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes in indazole synthesis optimization.

G General Workflow for Indazole Synthesis Optimization A Define Target Indazole (Substitution Pattern, Scale) B Select Synthetic Route (e.g., Davis-Beirut, Pd-Coupling, Metal-Free) A->B C Initial Small-Scale Run (Literature Conditions) B->C D Analyze Results (Yield, Purity, Byproducts) C->D E Problem Identified? (Low Yield, Impurities) D->E F Troubleshoot & Optimize E->F Yes L Scale-Up Assessment (Safety, Cost, Throughput) E->L No G Vary Temperature F->G H Screen Solvents F->H I Optimize Base/Catalyst F->I J Monitor Reaction Time F->J K Re-analyze Results G->K H->K I->K J->K K->E M Process Locked L->M G Troubleshooting Low Yield / Incomplete Conversion Start Low Yield or Incomplete Conversion Check_Solubility Are all reactants soluble? Start->Check_Solubility Change_Solvent Action: Use a more polar solvent (e.g., DMSO, DMF) Check_Solubility->Change_Solvent No Check_Temp Is temperature optimal? Check_Solubility->Check_Temp Yes Change_Solvent->Check_Temp Vary_Temp Action: Screen temperatures (e.g., RT, 50°C, 80°C) Check_Temp->Vary_Temp Unsure Check_Catalyst Is it a catalyzed reaction? Check_Temp->Check_Catalyst Yes End Yield Improved Vary_Temp->End Optimize_Catalyst Action: Check catalyst purity, increase loading, or change ligand Check_Catalyst->Optimize_Catalyst Yes Check_Base Is a base used? Check_Catalyst->Check_Base No Optimize_Catalyst->End Optimize_Base Action: Verify stoichiometry and strength of the base Check_Base->Optimize_Base Yes Check_Base->End No Optimize_Base->End G Logic Diagram for Controlling N1 vs. N2 Regioselectivity Start Desired Product? N1_Product N1-Substituted Indazole (Thermodynamic Product) Start->N1_Product N1 N2_Product N2-Substituted Indazole (Kinetic Product) Start->N2_Product N2 N1_Cond1 Use Strong, Non-nucleophilic Base (e.g., NaH) N1_Product->N1_Cond1 N1_Cond2 Use Aprotic Solvent (e.g., THF, Dioxane) N1_Product->N1_Cond2 N1_Cond3 Introduce Bulky C3-Substituent N1_Product->N1_Cond3 N2_Cond1 Use C7 Electron-Withdrawing Group (e.g., -NO2, -CO2Me) N2_Product->N2_Cond1 N2_Cond2 Use Acidic Conditions (e.g., TfOH catalyst) N2_Product->N2_Cond2 N2_Cond3 Consider Mitsunobu Reaction N2_Product->N2_Cond3 N1_Result Favors N1 Product N1_Cond1->N1_Result N1_Cond2->N1_Result N1_Cond3->N1_Result N2_Result Favors N2 Product N2_Cond1->N2_Result N2_Cond2->N2_Result N2_Cond3->N2_Result

References

Identification of impurities in Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate?

The most common method for the synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is the protection of the indazole nitrogen of 5-bromo-6-methyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).

Q2: What are the most common impurities I should expect to see in my sample?

Common impurities can be categorized as follows:

  • Starting Materials: Incomplete reactions can lead to the presence of the starting material, 5-bromo-6-methyl-1H-indazole.

  • Reagents: Residual amounts of di-tert-butyl dicarbonate (Boc₂O), and its hydrolysis by-product, tert-butanol, may be present. The base used in the reaction, such as triethylamine or DMAP, can also be carried through.

  • Byproducts: The formation of the N2-Boc protected regioisomer is a common byproduct in the synthesis of N-protected indazoles.[1] Over-reaction is less common, but di-Boc species are a theoretical possibility.

  • Solvents: Residual solvents from the reaction (e.g., dichloromethane, tetrahydrofuran) and purification (e.g., ethyl acetate, hexanes) are common impurities.[2]

  • Degradation Products: The Boc protecting group can be labile under acidic conditions, leading to the formation of 5-bromo-6-methyl-1H-indazole.

Q3: How can I identify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities.[2] High-Performance Liquid Chromatography (HPLC) is ideal for separating impurities, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Q4: What are the acceptable limits for these impurities?

Acceptable impurity levels depend on the intended use of the compound. For early-stage research, purity levels of >95% are often acceptable. However, for use in drug development and clinical trials, stringent guidelines from regulatory bodies like the ICH must be followed, which often require identification and characterization of any impurity present at a level of 0.1% or higher.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms: One or more unexpected peaks are observed in the HPLC chromatogram of your purified sample.

Possible Causes & Solutions:

Possible CauseRecommended Action
Contamination from Glassware or Solvents 1. Run a blank injection (mobile phase only) to check for system contamination.2. Use fresh, HPLC-grade solvents.3. Ensure all glassware is meticulously cleaned.
Presence of Starting Material or Reagents 1. Obtain a reference standard for 5-bromo-6-methyl-1H-indazole and any reagents used.2. Spike your sample with these standards to see if any of the unknown peaks increase in area.
Formation of Isomeric Byproducts 1. The N2-Boc protected isomer is a likely byproduct. This may have a similar mass but a different retention time. 2. LC-MS analysis will show an identical mass for the isomer. 3. Preparative HPLC may be required for isolation and characterization by NMR.
Degradation of the Product 1. If the sample has been stored for a long time or exposed to acidic conditions, the Boc group may have been cleaved. 2. Compare the chromatogram to a reference standard of the starting material, 5-bromo-6-methyl-1H-indazole.
Issue 2: Broad or Unresolved Peaks in NMR Spectrum

Symptoms: The peaks in the ¹H or ¹³C NMR spectrum are broad, making interpretation difficult.

Possible Causes & Solutions:

Possible CauseRecommended Action
Paramagnetic Impurities 1. Trace amounts of paramagnetic metals from catalysts or reaction vessels can cause significant line broadening. 2. Pass the sample through a small plug of silica gel or celite.
Sample Viscosity 1. A highly concentrated sample can be viscous. 2. Dilute the NMR sample.
Chemical Exchange 1. Rotational isomers around the N-C(O) bond of the Boc group can sometimes lead to broadening of adjacent signals at room temperature. 2. Acquire the NMR spectrum at a higher or lower temperature to see if the peaks sharpen.
Poor Shimming 1. The homogeneity of the magnetic field may not be optimal. 2. Re-shim the spectrometer.

Data Presentation

Table 1: Typical Impurities in Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate Synthesis

Impurity NameStructureTypical Retention Time (Relative to Product)Method of Identification
5-bromo-6-methyl-1H-indazole0.65HPLC, LC-MS, NMR
Tert-butyl 5-bromo-6-methyl-2H-indazole-1-carboxylate (N2-isomer)1.10HPLC, LC-MS, NMR
Di-tert-butyl dicarbonate (Boc₂O)1.25GC-MS, HPLC
tert-Butanol0.20GC-MS, ¹H NMR

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This is a general-purpose method that can be used as a starting point. Optimization may be required based on the specific impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Use the same HPLC method as described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • This will provide the molecular weights of the parent compound and any impurities, aiding in their identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Techniques:

    • ¹H NMR: To identify the chemical structure and quantify impurities if reference standards are available.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule and impurities.

    • 2D NMR (COSY, HSQC, HMBC): To definitively assign the structure of unknown impurities, especially for distinguishing between N1 and N2 isomers.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Impurity ID SM 5-bromo-6-methyl-1H-indazole Reaction Reaction (e.g., DCM, rt, 12h) SM->Reaction Boc2O Boc₂O, Base (e.g., TEA) Boc2O->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography (Silica, Hexanes/EtOAc) Crude->Purification Pure Purified Product Purification->Pure Analysis HPLC, LC-MS, NMR Pure->Analysis Impurity_ID Impurity Identification Analysis->Impurity_ID

Caption: Workflow for the synthesis, purification, and analysis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Troubleshooting_Logic cluster_mass_match Mass matches expected impurity? cluster_mass_no_match Mass does not match? Start Unexpected Peak in HPLC Mass_Check Check Mass Spec Data Start->Mass_Check Spike Spike with Standard (Starting Material) Mass_Check->Spike Yes Isomer Potential Isomer (e.g., N2-Boc) Mass_Check->Isomer Yes Solvent Solvent/Reagent Impurity Mass_Check->Solvent No Degradation Degradation Product Mass_Check->Degradation No Isolate Isolate for NMR analysis

Caption: Logical workflow for troubleshooting unexpected peaks in an HPLC chromatogram.

References

Avoiding di- and tri-substituted byproducts in indazole bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of indazole. The primary focus is on achieving selective monobromination while avoiding the formation of di- and tri-substituted byproducts.

Troubleshooting Guide: Minimizing Polysubstitution

Researchers often encounter challenges with over-bromination of the indazole ring, leading to a mixture of products that complicates purification and reduces the yield of the desired monosubstituted product. This guide addresses common issues and provides actionable solutions.

Problem 1: Formation of Di- and Tri-substituted Byproducts

  • Symptom: Mass spectrometry or NMR analysis of the crude reaction mixture shows the presence of species with masses corresponding to the addition of two or three bromine atoms to the indazole starting material.

  • Cause: The brominating agent is too reactive or is used in excess, leading to multiple substitutions on the electron-rich indazole ring. Traditional methods using Br₂ in acetic acid, for instance, are prone to producing byproducts.[1][2]

  • Solution:

    • Choice of Brominating Agent: Employ milder and more selective brominating agents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4][5] These reagents offer better control over the reaction.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.3 equivalents of the brominating agent is often sufficient for monobromination.[4]

    • Reaction Conditions: Adjusting the reaction conditions can significantly improve selectivity. Lowering the reaction temperature can help to control the reactivity.

Problem 2: Poor Regioselectivity (Formation of Multiple Monobromo Isomers)

  • Symptom: The product is a mixture of different monobrominated indazole isomers (e.g., 3-bromo, 5-bromo, 7-bromo).

  • Cause: The reaction conditions do not sufficiently direct the bromination to a single position on the indazole ring. The electronic properties of substituents on the indazole ring can also influence the position of bromination.

  • Solution:

    • Solvent Selection: The choice of solvent can influence regioselectivity. For instance, using ethanol or water as a solvent with NBS has been shown to be effective for selective C3-bromination.[4]

    • Protecting Groups: In some cases, protecting one of the nitrogen atoms in the indazole ring can direct the bromination to a specific position.

    • Catalysis: The use of specific catalysts, such as photoredox catalysts, can enhance regioselectivity under mild conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for bromination on the indazole ring?

The most reactive position for electrophilic substitution on the indazole ring is typically the C3 position.[3][5] However, bromination can also occur at other positions, such as C5 and C7, depending on the reaction conditions and the substituents already present on the ring.[2][4]

Q2: Which brominating agents are recommended for selective monobromination of indazole?

For selective monobromination, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are highly recommended over elemental bromine (Br₂).[3][4][7] These reagents are solids, making them easier to handle, and they tend to be more selective, reducing the formation of polysubstituted byproducts.[1][7]

Q3: How can I improve the yield of the desired monobrominated product?

To improve the yield, focus on optimizing the reaction conditions. This includes:

  • Using a 1:1 stoichiometry of the indazole substrate to the brominating agent.

  • Screening different solvents, such as ethanol, acetonitrile, or water.[4]

  • Optimizing the reaction temperature. Reactions are often successful at temperatures ranging from room temperature to 50°C.[4]

  • Employing advanced techniques like ultrasound-assisted synthesis, which has been shown to achieve high yields in a short amount of time.[1][3]

Q4: What is a reliable method for purifying monobrominated indazole from a mixture containing di- and tri-substituted byproducts?

Purification can often be achieved through column chromatography on silica gel. However, to simplify purification, crystallization is a powerful technique.[8] By carefully selecting a solvent system where the desired monobromo-indazole has significantly different solubility compared to the polysubstituted byproducts, you can achieve high purity.[8][9]

Data Presentation

Table 1: Comparison of Brominating Agents for Monobromination of 2-Phenyl-2H-indazole

Brominating AgentSolventTemperature (°C)Time (h)Yield of 2a (%)Reference
NBS (1.0 equiv)MeCN25288[4]
NBS (1.0 equiv)EtOH50297[4]
NBS (1.3 equiv)H₂O95596[4]
DBDMH (1.0 equiv)EtOH400.593 (ultrasound)[1][3]

Product 2a refers to 3-bromo-2-phenyl-2H-indazole.

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Substituted Indazoles using NBS in Ethanol [4]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-substituted indazole (0.3 mmol) in ethanol (3.0 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 50°C in the air for 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-2-substituted indazole.

Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH [1][3]

  • Reaction Setup: In a suitable vessel, combine the indazole substrate (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.), and sodium carbonate (0.4 mmol) in ethanol (2.0 mL).

  • Reaction Conditions: Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and irradiate at 40°C for 30 minutes.

  • Monitoring: Check for the consumption of the starting material using TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash chromatography to yield the 3-bromo-indazole product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Indazole in Solvent start->dissolve add_reagent Add Brominating Agent (NBS or DBDMH) dissolve->add_reagent react Stir/Sonicate at Controlled Temperature add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Solvent Removal/ Extraction quench->extract purify Purify by Chromatography/Crystallization extract->purify end End purify->end

Caption: General experimental workflow for the selective bromination of indazole.

Caption: Troubleshooting logic for optimizing indazole bromination.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and a robust starting method for the purity analysis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate using High-Performance Liquid Chromatography (HPLC). The content is tailored for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments for synthetic intermediates and active pharmaceutical ingredients (APIs).

The purity of any chemical compound, particularly one destined for pharmaceutical use, is a critical quality attribute. HPLC is the foremost technique for assessing the purity of non-volatile and thermally labile compounds.[1] A well-developed, stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products, ensuring the quality and safety of the final product.[2]

This document outlines a recommended reversed-phase HPLC (RP-HPLC) method and compares it with potential alternatives, supported by a detailed experimental protocol and representative data.

Comparative Analysis of HPLC Methods

For the analysis of indazole derivatives, RP-HPLC with a C18 stationary phase is the most common and effective approach.[3][4] The method's performance is highly dependent on the choice of mobile phase, column, and detection wavelength. We present a primary method (Method A) optimized for resolution and peak shape and discuss viable alternatives.

Method A: Recommended Gradient RP-HPLC Method

This method is designed to provide excellent separation of the main analyte from potential impurities, such as starting materials or degradation products. A gradient elution is employed to ensure the timely elution of both polar and non-polar compounds.[2]

Alternative Methods:

  • Isocratic Elution: For routine quality control where impurities are well-known and have similar retention characteristics, an isocratic method using a fixed mobile phase composition (e.g., Acetonitrile:Water 70:30) could offer faster run times. However, it risks co-elution if unknown impurities with different polarities are present.

  • Alternative Column Chemistry: A C8 column could be used for a slight reduction in retention time for hydrophobic compounds. For separating compounds with subtle structural differences, a phenyl-hexyl column might provide alternative selectivity.

  • Different Mobile Phase Modifiers: While trifluoroacetic acid (TFA) is excellent for peak shaping, it can be difficult to remove from preparative samples and can suppress ionization in mass spectrometry (MS). An MS-compatible alternative like formic acid is recommended if the HPLC is connected to a mass spectrometer.

Data Presentation: Purity Analysis Results

The following table summarizes hypothetical data obtained using the recommended Method A . The results indicate a high-purity sample with two minor impurities detected. Purity is calculated based on the area percentage of the main peak.[1]

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.4515.60.15Impurity 1 (Potential Starting Material)
28.929875.499.71Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
310.1813.90.14Impurity 2 (Potential Dimer)
Total 9904.9 100.00
Experimental Workflow

The process of HPLC purity analysis follows a structured workflow, from initial sample preparation to the final data analysis and reporting. This ensures reproducibility and accuracy.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting Sample Sample Weighing Dissolve Dissolution in Diluent Sample->Dissolve Accurate Mass Injection Sample Injection Dissolve->Injection HPLC HPLC System Separation Chromatographic Separation Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity determination.

Detailed Experimental Protocol: Method A

This section provides a detailed, step-by-step protocol for performing the HPLC purity analysis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

1. Materials and Reagents

  • Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate sample

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1]

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase A (MPA): 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (MPB): 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the diluent to achieve a concentration of about 1 mg/mL.[1] Vortex or sonicate briefly to ensure complete dissolution.

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized via UV scan)
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0

5. System Suitability Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.

6. Data Analysis

  • Integrate all peaks in the chromatogram, excluding solvent front peaks.

  • Calculate the area percentage of each peak relative to the total area of all peaks.

  • The purity of the sample is reported as the area percentage of the main peak corresponding to Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

Comparative Analysis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate: A Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, precise structural elucidation of novel molecular entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, benchmarked against structurally related indazole derivatives. The presented data, summarized in clear tabular format, offers a valuable resource for the characterization of similar compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate and selected alternative indazole derivatives. This comparative approach facilitates the identification of key spectroscopic features and the influence of various substituents on the indazole core.

Table 1: ¹H NMR Spectral Data of Indazole Derivatives

CompoundSolventChemical Shift (δ) ppm
Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate CDCl₃Aromatic Protons: δ 7.50-8.20 (m), Methyl Protons: δ 2.50 (s), Tert-butyl Protons: δ 1.70 (s)
3-tert-Butoxycarbonyl-1H-indazole[1]CDCl₃δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s)
5-Chloro-3-phenyl-1H-indazole[2]CDCl₃δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)
Ethyl 3-phenyl-1H-indazole-6-carboxylate[2]CDCl₃δ 12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H)

Table 2: ¹³C NMR Spectral Data of Indazole Derivatives

CompoundSolventChemical Shift (δ) ppm
Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate CDCl₃Aromatic Carbons: δ 110-145, Carbonyl Carbon: δ ~150, Quaternary Carbon (C(CH₃)₃): δ ~85, Tert-butyl Carbons: δ ~28, Methyl Carbon: δ ~18
3-tert-Butoxycarbonyl-1H-indazole[1]CDCl₃δ 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42
5-Chloro-3-phenyl-1H-indazole[2]CDCl₃δ 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35
Ethyl 3-phenyl-1H-indazole-6-carboxylate[2]CDCl₃δ 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 300 or 400 MHz)[2]

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1][2]

  • The indazole compound of interest

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole compound in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters, which may include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted based on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon signal.

    • Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard (TMS).

Workflow and Structural Relationships

The following diagram illustrates the general workflow for the characterization and comparative analysis of substituted indazoles.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation Start Starting Materials Synthesis Chemical Synthesis of Indazole Derivative Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Spectroscopy Purification->H_NMR C_NMR 13C NMR Spectroscopy Purification->C_NMR Data_Analysis Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis Comparison Comparison with Known Compounds Data_Analysis->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

A Comparative Guide to the Synthesis of 5-bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 5-bromo-6-methyl-1H-indazole, presents a valuable building block for the synthesis of novel compounds with potential pharmacological activity. This guide provides a comparative analysis of two plausible synthetic pathways for its preparation. As no direct synthesis has been published, this document outlines two logical routes extrapolated from established and well-documented methodologies for analogous indazole compounds. The comparison focuses on reaction efficiency, potential challenges, and the nature of the starting materials.

Comparative Overview of Synthetic Pathways

Two primary retrosynthetic approaches are considered:

  • Route 1: Diazotization and Cyclization of a Substituted Aniline. This classic approach builds the indazole core from an appropriately substituted aniline precursor.

  • Route 2: Cyclization of a Substituted Hydrazone. This pathway involves the formation of a hydrazone from a substituted benzaldehyde, followed by cyclization to form the indazole ring.

The following table summarizes the key steps, reagents, and potential yields for the two proposed synthetic pathways. The yields are based on analogous transformations reported in the literature.

StepRoute 1: From 4-Bromo-5-methyl-2-nitroanilineRoute 2: From 4-Bromo-5-methyl-2-fluorobenzaldehyde
Starting Material 4-Bromo-5-methyl-2-nitroaniline4-Bromo-5-methyl-2-fluorobenzaldehyde
Step 1: Indazole Core Formation Reduction of the nitro group followed by diazotization and cyclization.Condensation with hydrazine to form a hydrazone, followed by intramolecular nucleophilic aromatic substitution.
Intermediate 5-Bromo-6-methyl-1H-indazole5-Bromo-6-methyl-1H-indazole
Reported Yield (Analogous) 60-95% (for similar diazotization/cyclization)[1]~89% (for similar cyclizations)[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each proposed synthetic route.

Route_1 A 4-Bromo-5-methyl-2-nitroaniline B 4-Bromo-5-methyl-1,2-phenylenediamine A->B Reduction (e.g., SnCl2, Fe/HCl) C 5-Bromo-6-methyl-1H-indazole B->C Diazotization (NaNO2, HCl) & Cyclization

Caption: Proposed Synthetic Route 1 for 5-bromo-6-methyl-1H-indazole.

Route_2 D 4-Bromo-5-methyl-2-fluorobenzaldehyde E Hydrazone Intermediate D->E Hydrazine Hydrate F 5-Bromo-6-methyl-1H-indazole E->F Cyclization (Heat, Base)

Caption: Proposed Synthetic Route 2 for 5-bromo-6-methyl-1H-indazole.

Detailed Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These protocols are based on established procedures for similar transformations.

Route 1: From 4-Bromo-5-methyl-2-nitroaniline

This route involves an initial reduction of the nitro group, followed by a diazotization and cyclization to form the indazole ring.

Step 1a: Reduction of 4-Bromo-5-methyl-2-nitroaniline

  • Procedure: To a stirred solution of 4-bromo-5-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and aqueous sodium hydroxide solution to adjust the pH to >10. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-5-methyl-1,2-phenylenediamine.

Step 1b: Diazotization and Cyclization

  • Procedure: Dissolve the crude 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0-5°C for 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-methyl-1H-indazole.

Route 2: From 4-Bromo-5-methyl-2-fluorobenzaldehyde

This route leverages an intramolecular nucleophilic aromatic substitution on a fluorobenzaldehyde derivative.

Step 2a: Formation of the Hydrazone Intermediate

  • Procedure: To a solution of 4-bromo-5-methyl-2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazone.

Step 2b: Cyclization to form 5-Bromo-6-methyl-1H-indazole

  • Procedure: Dissolve the crude hydrazone intermediate (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base such as potassium carbonate (K₂CO₃, 2.0 eq). Heat the reaction mixture to 120-150°C for 4-8 hours, or until TLC analysis indicates the completion of the reaction. Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-methyl-1H-indazole.

Comparative Analysis and Conclusion

  • Route 1 utilizes a well-established and robust method for indazole synthesis. The starting material, a substituted nitroaniline, may require a multi-step synthesis itself. The reduction of the nitro group is typically high-yielding. The diazotization step requires careful temperature control to avoid side reactions.

  • Route 2 offers a potentially more direct approach if the starting fluorobenzaldehyde is readily available. The intramolecular cyclization is often efficient, driven by the formation of the stable aromatic indazole ring. The reaction conditions for the cyclization may require higher temperatures.

The choice between these two routes will likely depend on the availability and cost of the starting materials. Both pathways are based on reliable and frequently reported transformations in organic synthesis and offer viable strategies for the preparation of 5-bromo-6-methyl-1H-indazole for further use in research and drug development. Experimental validation would be necessary to determine the optimal conditions and actual yields for each route.

References

A Comparative Guide to Protecting Groups for 5-Bromo-6-Methyl-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted indazoles is a cornerstone of medicinal chemistry, with the 5-bromo-6-methyl-1H-indazole scaffold being a key intermediate in the development of various therapeutic agents. A critical step in the functionalization of this versatile molecule is the protection of the indazole nitrogen atoms (N1 and N2). The choice of protecting group significantly impacts the regioselectivity of subsequent reactions, overall yield, and ease of synthesis. This guide provides an objective comparison of common protecting groups—(trimethylsilyl)ethoxymethyl (SEM), tert-butyloxycarbonyl (Boc), and trityl (Tr)—for the synthesis of 5-bromo-6-methyl-1H-indazole derivatives, supported by experimental data from the literature.

Comparison of Protecting Group Performance

The selection of an appropriate protecting group is contingent on the desired synthetic outcome, particularly with respect to regioselectivity (N1 vs. N2 substitution) and the stability of the group to various reaction conditions. The following table summarizes the key performance indicators for SEM, Boc, and Trityl protecting groups based on available literature for indazoles and closely related substrates.

Protecting GroupTypical ReagentsRegioselectivity (N1:N2 Ratio)Typical Yield (%)Deprotection ConditionsKey Advantages & Disadvantages
SEM SEM-Cl, NaH, THFVariable, can be directed to N266 (mixture) - 95 (N2 selective)Acidic: HCl in EtOHBasic: TBAF in THFAdvantages: Directs lithiation to C3, stable to a wide range of conditions.[1] Disadvantages: Can lead to mixtures of N1 and N2 isomers without careful condition control.[2]
Boc (Boc)₂O, DMAP, CH₂Cl₂Generally favors N1~62 (for 3-amino-5-bromo-1H-indazole)Basic: NaOMe in MeOHAcidic: TFA in DCMAdvantages: Can be selectively removed under mild basic conditions.[3] Disadvantages: Can be labile under certain cross-coupling conditions.[4]
Trityl Tr-Cl, PyridineGenerally favors the less hindered N1 positionNot specified for this substrateAcidic: TFAAdvantages: Bulky group can provide high regioselectivity for the less hindered position.[5]Disadvantages: Acidic deprotection might not be suitable for acid-sensitive substrates.

Experimental Protocols

Detailed methodologies for the protection and deprotection of indazoles using SEM, Boc, and Trityl groups are provided below. These protocols are based on literature procedures for indazoles and related N-heterocycles.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

Protection Protocol (N2-Selective): This protocol is adapted from a method that achieves high regioselectivity for the N2 position on the indazole ring.[2]

  • To a solution of 5-bromo-6-methyl-1H-indazole in a suitable aprotic solvent (e.g., THF), add a bulky, non-nucleophilic base (e.g., a tertiary amine) at room temperature.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N2-SEM protected indazole.

Deprotection Protocol: The SEM group can be removed under either acidic or basic conditions.[2][6]

  • Acidic Conditions: Reflux the SEM-protected indazole in a solution of aqueous hydrochloric acid in ethanol.

  • Basic Conditions: Treat the SEM-protected indazole with tetrabutylammonium fluoride (TBAF) in refluxing tetrahydrofuran (THF).

tert-Butyloxycarbonyl (Boc) Protection

Protection Protocol (N1-Selective): This protocol is based on the Boc protection of a similar substrate, 3-amino-5-bromo-1H-indazole.[7]

  • Dissolve 5-bromo-6-methyl-1H-indazole in dichloromethane (CH₂Cl₂).

  • Add 4-dimethylaminopyridine (DMAP) to the solution.

  • Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O).

  • Allow the reaction to warm to room temperature and stir for 15 hours, monitoring by TLC.

  • Dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N1-Boc protected indazole.

Deprotection Protocol: A mild and selective method for Boc deprotection uses sodium methoxide.[3]

  • Dissolve the Boc-protected indazole in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction and remove the solvent.

  • Extract the product and purify as necessary.

Trityl (Tr) Protection

Protection Protocol (N1-Selective): This is a general procedure for the tritylation of amines.[5]

  • Dissolve 5-bromo-6-methyl-1H-indazole in pyridine.

  • Add trityl chloride (Tr-Cl) to the solution.

  • Stir the reaction at room temperature, monitoring by TLC.

  • After completion, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer to remove pyridine, dry, and concentrate.

  • Purify the product by column chromatography.

Deprotection Protocol: The trityl group is typically removed under acidic conditions.[8]

  • Dissolve the trityl-protected indazole in a suitable solvent such as dichloromethane.

  • Add trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid and isolate the deprotected indazole.

Visualizing Synthesis Workflows

The following diagrams illustrate the general workflows for the protection and deprotection steps in the synthesis of 5-bromo-6-methyl-1H-indazole derivatives.

ProtectionWorkflow Indazole 5-Bromo-6-methyl-1H-indazole Reaction Protection Reaction Indazole->Reaction ProtectingAgent Protecting Agent (SEM-Cl, (Boc)2O, or Tr-Cl) ProtectingAgent->Reaction Base_Solvent Base / Solvent Base_Solvent->Reaction ProtectedIndazole N-Protected Indazole Purification Purification Reaction->Purification Purification->ProtectedIndazole DeprotectionWorkflow ProtectedIndazole N-Protected Indazole Reaction Deprotection Reaction ProtectedIndazole->Reaction DeprotectionReagent Deprotection Reagent (Acid or Base) DeprotectionReagent->Reaction Solvent Solvent Solvent->Reaction DeprotectedIndazole 5-Bromo-6-methyl-1H-indazole Purification Purification Reaction->Purification Purification->DeprotectedIndazole

References

A Comparative Guide to the Biological Activity of Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of substituted indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by quantitative experimental data, detailed methodologies for key assays, and a visual representation of a key signaling pathway.

Quantitative Bioactivity Data

The biological efficacy of substituted indazole derivatives is heavily influenced by the nature and position of their substituents. The following tables summarize the in vitro activity of various indazole derivatives against different targets.

Anticancer Activity

Indazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5]

Compound ID/DescriptionTarget Cell LineIC50 (µM)Reference
Compound 2f (An indazole derivative)4T1 (Breast Cancer)0.23 - 1.15[3][4]
Indazol-pyrimidine derivative 4f MCF-7 (Breast Cancer)1.629[6]
Indazol-pyrimidine derivative 4i MCF-7 (Breast Cancer)1.841[6]
Indazol-pyrimidine derivative 4a MCF-7 (Breast Cancer)2.958[6]
Indazol-pyrimidine derivative 4i A549 (Lung Cancer)2.305[6]
Indazol-pyrimidine derivative 4a A549 (Lung Cancer)3.304[6]
Compound 6o (A piperazine-indazole derivative)K562 (Chronic Myeloid Leukemia)5.15[5]
N-[6-indazolyl] aryl sulfonamide 1 A2780 (Ovarian Cancer)4.21
Polysubstituted indazoles A2780 and A5490.64 - 17
Anti-inflammatory Activity

Several indazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α.[7][8]

Compound/DerivativeTargetIC50 (µM)Reference
5-Aminoindazole COX-212.32 - 23.42[7]
Indazole TNF-α220.11[7]
5-Aminoindazole TNF-α230.19[7]
1H-indazole derivatives 168 hTRPA10.020[8]
1H-indazole derivatives 169 hTRPA10.686[8]
Antimicrobial Activity

Substituted indazoles have also been investigated for their activity against various bacterial and fungal pathogens.[9][10] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
N-methyl-3-aryl indazole 5j Bacillus megaterium100[11]
Indazole derivative 2 Enterococcus faecalis~128[12]
Indazole derivative 3 Enterococcus faecalis~128[12]
Indazole derivative 5 Staphylococcus aureus64 - 128[12]
Indole-triazole derivative 3d Staphylococcus aureus6.25[13]
Indole-thiadiazole derivative 2c Bacillus subtilis3.125[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of chemical compounds. Below are methodologies for key assays.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1][15]

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them using a specific lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Detection: Measure the absorbance of the resulting chromophore (pNA) at 405 nm.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.[16][17]

  • Enzyme and Compound Preparation: Prepare a solution of human recombinant COX-2 enzyme and the test indazole derivatives at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the test compound to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, typically using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This assay is used to quantify the amount of TNF-α, a pro-inflammatory cytokine, in cell culture supernatants.[9][18]

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α.

  • Sample Addition: Add cell culture supernatants (from cells treated with the indazole derivatives) to the wells.

  • Detection Antibody: Add a biotin-conjugated detection antibody that binds to the captured TNF-α.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate for HRP, leading to a color change.

  • Measurement: Measure the absorbance at a specific wavelength. The intensity of the color is proportional to the amount of TNF-α present.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][19]

  • Serial Dilution: Prepare serial twofold dilutions of the indazole derivatives in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism to grow (e.g., 37°C for 18-24 hours for bacteria).

  • Visual Assessment: After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway affected by some anticancer indazole derivatives and a general experimental workflow for their evaluation.

apoptosis_pathway cluster_stimulus Anticancer Stimulus cluster_cell Cancer Cell Indazole Derivative Indazole Derivative Pro-caspase-3 Pro-caspase-3 Indazole Derivative->Pro-caspase-3 Induces activation Cleaved Caspase-3 (Active) Cleaved Caspase-3 (Active) Pro-caspase-3->Cleaved Caspase-3 (Active) Apoptosis Apoptosis Cleaved Caspase-3 (Active)->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Simplified signaling pathway of apoptosis induction by an anticancer indazole derivative.

experimental_workflow Start Start Synthesis of\nIndazole Derivatives Synthesis of Indazole Derivatives Start->Synthesis of\nIndazole Derivatives In Vitro Screening\n(e.g., MTT Assay) In Vitro Screening (e.g., MTT Assay) Synthesis of\nIndazole Derivatives->In Vitro Screening\n(e.g., MTT Assay) Lead Compound\nIdentification (Low IC50) Lead Compound Identification (Low IC50) In Vitro Screening\n(e.g., MTT Assay)->Lead Compound\nIdentification (Low IC50) Mechanism of Action Studies\n(e.g., Caspase Assay, Kinase Profiling) Mechanism of Action Studies (e.g., Caspase Assay, Kinase Profiling) Lead Compound\nIdentification (Low IC50)->Mechanism of Action Studies\n(e.g., Caspase Assay, Kinase Profiling) In Vivo Studies\n(Animal Models) In Vivo Studies (Animal Models) Mechanism of Action Studies\n(e.g., Caspase Assay, Kinase Profiling)->In Vivo Studies\n(Animal Models) Preclinical Development Preclinical Development In Vivo Studies\n(Animal Models)->Preclinical Development End End Preclinical Development->End

Caption: General experimental workflow for the evaluation of novel indazole derivatives.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-methyl-indazole analogs, focusing on their structure-activity relationships (SAR). By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to facilitate the rational design of next-generation therapeutic agents.

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3][4] Among these, 6-methyl-indazole analogs have emerged as a promising class of compounds, particularly in the realm of oncology.[5][6][7] Understanding how subtle structural modifications to the 6-methyl-indazole core influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of these analogs, presenting a comparative analysis based on available experimental data.

Comparative Analysis of Biological Activity

The biological activity of 6-methyl-indazole analogs is significantly influenced by the nature and position of various substituents. The following tables summarize the in vitro anti-proliferative activity of a series of 6-substituted aminoindazole derivatives against several human cancer cell lines. These compounds were designed and evaluated as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.[6][8]

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of N1-Methyl-Indazole Derivatives [6]

CompoundHCT116A549SK-HEP-1SNU-638MDA-MB-231
20 CH₃H>50>50>50>50>50
21 CH₃CH₃>50>50>50>50>50
24 CH₃Benzyl2.5 ± 0.51.8 ± 0.34.5 ± 0.83.2 ± 0.66.8 ± 1.2
29 CH₃4-Fluorobenzyl0.7 ± 0.10.9 ± 0.22.1 ± 0.41.5 ± 0.33.3 ± 0.7
36 CH₃4-Fluorobenzyl0.4 ± 0.3 0.7 ± 0.11.5 ± 0.31.1 ± 0.22.4 ± 0.5

Table 2: In Vitro Anti-proliferative Activity (IC₅₀, µM) of N2-Methyl-Indazole Derivatives [6]

CompoundHCT116A549SK-HEP-1SNU-638MDA-MB-231
22 HH>50>50>50>50>50
23 CH₃H>50>50>50>50>50
40 HBenzyl8.2 ± 1.510.1 ± 2.015.6 ± 3.112.3 ± 2.520.1 ± 4.0
45 H4-Fluorobenzyl5.6 ± 1.17.8 ± 1.611.2 ± 2.29.5 ± 1.914.7 ± 2.9

Key SAR Observations:

  • N-Alkylation: Comparison between N1-methyl and N2-methyl analogs reveals that N1-methylation is generally more favorable for anti-proliferative activity.

  • Substitution at the 6-amino group: The introduction of a benzyl or substituted benzyl group at the 6-amino position significantly enhances cytotoxic activity compared to unsubstituted or acetylated analogs.

  • Effect of Fluorine Substitution: A 4-fluorobenzyl substituent at the 6-amino group (e.g., compound 29 and 36 ) consistently leads to potent anti-proliferative activity across multiple cell lines, with compound 36 being the most active.[6][8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

General Synthesis of 6-Substituted Aminoindazole Derivatives

The synthesis of the 6-substituted aminoindazole derivatives involved a multi-step process.[6][8] Initially, 6-nitroindazole was methylated to yield a mixture of N1- and N2-methyl isomers, which were then separated. The nitro group was subsequently reduced to an amine. Finally, reductive amination with various aldehydes or ketones, or acylation with acetic anhydride, afforded the target compounds.[6][8]

In Vitro Anti-proliferative Activity Assay (Sulforhodamine B Assay)

The anti-proliferative activity of the synthesized indazole derivatives was determined using the sulforhodamine B (SRB) assay.[6] Human cancer cell lines (HCT116, A549, SK-HEP-1, SNU-638, and MDA-MB-231) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, the cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye was solubilized, and the absorbance was measured at 515 nm to determine cell viability. The IC₅₀ values, representing the concentration required for 50% inhibition of cell growth, were calculated.[6]

Visualizing the Landscape: Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start 6-Nitroindazole methylation Methylation start->methylation separation Isomer Separation methylation->separation n1_nitro N1-Methyl-6-nitroindazole separation->n1_nitro n2_nitro N2-Methyl-6-nitroindazole separation->n2_nitro reduction1 Reduction n1_nitro->reduction1 reduction2 Reduction n2_nitro->reduction2 n1_amino N1-Methyl-6-aminoindazole reduction1->n1_amino n2_amino N2-Methyl-6-aminoindazole reduction2->n2_amino functionalization1 Reductive Amination / Acylation n1_amino->functionalization1 functionalization2 Reductive Amination / Acylation n2_amino->functionalization2 product1 N1-Analogs functionalization1->product1 product2 N2-Analogs functionalization2->product2 compound_treatment Compound Treatment product1->compound_treatment product2->compound_treatment cell_culture Cancer Cell Seeding cell_culture->compound_treatment incubation 48h Incubation compound_treatment->incubation srb_assay SRB Assay incubation->srb_assay data_analysis IC50 Calculation srb_assay->data_analysis

Caption: Synthetic and biological evaluation workflow for 6-methyl-indazole analogs.

IDO1_pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 T_cell T-cell Tryptophan->T_cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine T_cell_inhibition T-cell Proliferation Inhibition & Apoptosis Kynurenine->T_cell_inhibition Immune_suppression Immune Suppression T_cell_inhibition->Immune_suppression Indazole_analog 6-Methyl-Indazole Analog (e.g., Compound 36) Indazole_analog->IDO1 Inhibition

Caption: Simplified IDO1 signaling pathway and the inhibitory action of indazole analogs.

References

A Comparative Guide to LC-MS Analysis for the Confirmation of Indazole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of indazole derivatives, a critical scaffold in medicinal chemistry and drug development, necessitates rigorous analytical confirmation of the final product's identity and purity.[1][2] While several analytical techniques are available, Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone method due to its high sensitivity and specificity.[3][4]

This guide provides an objective comparison between LC-MS and other common analytical techniques for the product confirmation of indazole synthesis. It includes supporting experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Orthogonal Methodologies: A Comparative Overview

A multi-pronged approach using orthogonal methods provides the highest confidence in a compound's identity and purity.[5] Each technique offers unique insights into the molecular structure and impurity profile of the synthesized indazole.

Technique Information Provided Key Advantages Key Limitations
LC-MS Molecular Weight, Purity, Impurity ProfileHigh specificity and sensitivity; excellent for complex mixtures.[5]Ionization efficiency can vary; may not distinguish between isomers.[5]
NMR Unambiguous Structure, Quantitation (qNMR)Provides detailed 3D structural information; absolute quantification.[5]Lower sensitivity compared to MS; can be complex to interpret.[5]
GC-MS Molecular Weight, Purity (for volatile compounds)High resolution; extensive spectral libraries for identification.[6]Requires analyte to be volatile and thermally stable; may require derivatization.
FTIR Functional GroupsRapid and non-destructive; provides a unique molecular "fingerprint".[5]Not suitable for complex mixture analysis; limited quantitative power.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry.[4] It is the gold standard for confirming the molecular weight of a target compound and identifying process-related impurities.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Synthesized Indazole Product B Dilution in Mobile Phase A->B C Solid Phase Extraction (SPE) A->C D Protein Precipitation A->D E LC Injection (e.g., 5 µL) B->E C->E D->E F HPLC/UHPLC Separation (e.g., C18 Column) E->F G Ionization (e.g., ESI+) F->G H Mass Analysis (e.g., Quadrupole, TOF) G->H I Detection H->I J Data Acquisition (Retention Time & m/z) I->J K Product Confirmation (Expected Mass Match) J->K L Purity Assessment (% Area) J->L

Caption: General experimental workflow for LC-MS analysis.
Detailed Experimental Protocol: LC-MS/MS

This protocol is a representative example for the analysis of indazole derivatives, based on established methods.[3][7]

1. Sample Preparation:

  • For Reaction Mixtures: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase (e.g., 1:1000 in 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • For Biological Matrices (e.g., Plasma): Perform protein precipitation by adding acetonitrile (1:2 ratio of plasma to acetonitrile), vortexing, and centrifuging to pellet proteins.[8] Alternatively, for cleaner samples, use Solid Phase Extraction (SPE) with cartridges like Oasis HLB.[7] The eluate is evaporated to dryness and reconstituted in the mobile phase.[3][7]

2. Liquid Chromatography (LC) Conditions:

  • System: HPLC or UHPLC system.[7]

  • Column: C18 stationary phase (e.g., Supelco Ascentis C18, Waters Acquity UPLC BEH C18).[3][5]

  • Mobile Phase A: Water with 0.1% formic acid.[3][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3][5]

  • Elution: Isocratic (e.g., 30:70 Acetonitrile:Water buffer) or a gradient elution for complex mixtures.[3]

  • Flow Rate: 0.25 - 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

3. Mass Spectrometry (MS) Conditions:

  • System: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).[7]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for nitrogen-containing heterocycles like indazoles.[3]

  • Analysis Mode:

    • Full Scan: To identify the molecular ion ([M+H]⁺) of the synthesized product and any impurities.

    • Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of the target indazole.[7]

Performance Comparison: LC-MS vs. GC-MS

Quantitative data highlights the performance characteristics of each method. The choice depends on the analyte's properties and the required sensitivity.

Table 1: Representative Performance Data for LC-MS/MS Analysis

Data below is illustrative for imidazole/indazole derivatives based on published methods.[3][8]

Parameter Value Significance
Linear Range 2.6 - 2610 ng/mLThe concentration range over which the method is accurate and precise.
LLOQ 2.61 ng/mLThe lowest concentration that can be reliably quantified.[8]
Correlation (r²) > 0.99Indicates the linearity of the calibration curve.
Intra-day Precision (%RSD) ≤ 9.5%Measures the method's reproducibility within the same day.[8]
Inter-day Precision (%RSD) ≤ 7.2%Measures the method's reproducibility across different days.[8]
Accuracy Within 15%How close the measured value is to the true value.[8]
Table 2: Representative Performance Data for GC-MS Analysis

Data below is for the analysis of synthetic cannabinoids in e-cigarette oil.[6]

Parameter Value Significance
Linear Range 0.025 - 1.0 mg/mLThe concentration range over which the method is accurate and precise.[6]
Matrix Recovery 94% - 103%The efficiency of the sample preparation process.[6]
Correlation (r²) > 0.99Indicates the linearity of the calibration curve.
Intra-day Precision (%RSD) < 2.5%Measures the method's reproducibility within the same day.[6]
Inter-day Precision (%RSD) < 4.0%Measures the method's reproducibility across different days.[6]

Alternative Methodologies: Protocols and Use Cases

Methods_Comparison cluster_ms Mass-Based ID cluster_structure Structural Elucidation cluster_functional Functional Groups center_node Indazole Product Confirmation lcms LC-MS center_node->lcms gcms GC-MS center_node->gcms nmr NMR center_node->nmr ftir FTIR center_node->ftir lcms_info Molecular Weight & Purity lcms->lcms_info gcms_info MW for Volatiles gcms->gcms_info nmr_info Definitive Structure (incl. Isomers) nmr->nmr_info ftir_info Presence of Key Bonds (e.g., N-H, C=N) ftir->ftir_info

References

A Comparative Guide to Coupling Agents for Indazole Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly critical in the development of pharmaceuticals where the indazole moiety is a prevalent scaffold. The selection of an appropriate coupling agent is paramount to ensure high yield, purity, and preservation of stereochemical integrity, especially when dealing with sterically hindered or electronically challenging substrates. This guide provides an objective comparison of common coupling agents for the synthesis of indazole amides, supported by experimental data and detailed protocols to aid in rational reagent selection and reaction optimization.

Performance Comparison of Common Coupling Agents

The efficacy of a coupling agent is determined by several factors including reaction yield, rate, suppression of side reactions (such as epimerization), and ease of purification. Below is a summary of the performance of widely used coupling agents for amide bond formation, with specific considerations for indazole-containing substrates.

Coupling ReagentClassKey AdvantagesKey DisadvantagesTypical BaseTypical Solvent
HATU Uronium/Aminium SaltHigh efficiency and fast reaction rates, especially for hindered couplings.[1][2] Low risk of epimerization.[2]Higher cost. Byproducts can complicate purification.[1]DIPEA, TEADMF, DCM[1]
HBTU Uronium/Aminium SaltEffective and widely used.[1]Generally lower purity and slower reaction rates compared to HATU.[2] Higher risk of epimerization than HATU.[2]DIPEA, TEADMF[1]
T3P® Phosphonic AnhydrideExcellent for minimizing epimerization, particularly with racemization-prone substrates.[3][4] Water-soluble byproducts allow for easy workup.[4] Suitable for large-scale synthesis.[4]May require higher temperatures for less reactive partners.Pyridine, DIPEA, TEA, NMMEtOAc, DCM[3][5]
EDC/HOBt CarbodiimideCost-effective and common.[1] Water-soluble urea byproduct simplifies purification.[6]Slower reactions, especially with electron-deficient amines.[7] HOBt has been reclassified as an explosive, which can pose shipping and storage challenges.[1]DIPEA, TEADMF, DCM[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. The following are generalized protocols for indazole amide bond formation using the discussed coupling agents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including the coupling of less reactive or sterically hindered amines with indazole carboxylic acids.[1]

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the indazole carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Addition of Amine and Base: Add the desired amine (1.0-1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture for 2 minutes.[1]

  • Activation and Coupling: Add HATU (1.0-1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic phase sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[1]

Protocol 2: Standard Coupling using EDC/HOBt

This is a cost-effective method suitable for more reactive amines.[1][8]

  • Preparation: To a round-bottom flask under an inert atmosphere, add the indazole carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the amine (1.1 eq).[1]

  • Dissolution: Add anhydrous DMF or Dichloromethane (DCM) and stir to dissolve all components.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC and Base: Add EDC (1.1-1.5 eq) to the mixture, followed by a tertiary amine base like DIPEA or Triethylamine (TEA) (2.0-3.0 eq).[8][10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[9] Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent. Wash the organic phase with water to remove the urea byproduct, followed by washes with 1N HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.[9]

Protocol 3: Low-Epimerization Coupling using T3P®

This protocol is particularly well-suited for coupling racemization-prone indazole carboxylic acids.[3][4]

  • Preparation: In a round-bottom flask, dissolve the indazole carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent like ethyl acetate or DCM.

  • Addition of Base: Add pyridine (2.0-4.0 eq) as both the base and a catalyst.[3][5]

  • Cooling: Cool the mixture to 0 °C. This helps to mitigate a mild exotherm upon T3P® addition and minimizes potential racemization.[3]

  • Addition of T3P®: Slowly add T3P® (50% solution in a suitable solvent like ethyl acetate, 1.2-1.5 eq) to the reaction mixture.

  • Reaction: Maintain the reaction at 0 °C or allow it to slowly warm to room temperature while stirring. The reaction time can vary from a few hours to overnight. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with water. The water-soluble phosphonic acid byproducts can be easily removed by aqueous extraction.[4] Wash the organic layer with aqueous acid and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product as needed by chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the general workflow and a key mechanistic step in amide bond formation.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_reaction 3. Reaction Monitoring cluster_workup 4. Workup & Purification IndazoleAcid Indazole Carboxylic Acid (1.0 eq) Solvent Anhydrous Solvent (e.g., DMF, DCM) IndazoleAcid->Solvent Amine Amine (1.0-1.2 eq) Amine->Solvent Base Base (e.g., DIPEA) CouplingAgent Coupling Reagent (e.g., HATU, T3P, EDC) Base->CouplingAgent ReactionMix Reaction Mixture (0°C to RT) CouplingAgent->ReactionMix Monitoring Monitor by TLC / LC-MS (1-24 hours) Workup Aqueous Workup (Wash & Extract) Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure Indazole Amide Purification->Product G cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Product Formation RCOOH Indazole-COOH ActiveEster Activated Ester (e.g., OAt-ester) RCOOH->ActiveEster + Coupling Agent - Byproduct CouplingAgent Coupling Agent (e.g., HATU) Amide Indazole Amide ActiveEster->Amide + Amine Amine R'-NH₂

References

Unambiguous Structural Validation of a 5-Bromo-Indazole Derivative: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of a 5-bromo-indazole derivative, contrasting it with other common analytical techniques. Experimental data and detailed protocols are presented to support its role as the gold standard for absolute structure determination in the solid state.

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase inhibition for cancer therapy.[1] The precise determination of their three-dimensional structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide focuses on the use of single-crystal X-ray diffraction to validate the structure of a 5-bromo-indazole derivative, providing a clear comparison with other spectroscopic methods.

Comparative Analysis of Structural Validation Techniques

While a suite of analytical techniques is employed for structural characterization, each provides different and complementary information. X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional model of a molecule in the solid state.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, and crystal packing information.Provides an unambiguous and complete structural determination in the solid state.[2]Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Information on the chemical environment of atoms, connectivity between atoms, and through-space proximity of nuclei.Excellent for determining the constitution and configuration of a molecule in solution. Non-destructive.[3]Does not directly provide bond lengths or angles. Determination of absolute stereochemistry can be difficult or impossible.[2]
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.High sensitivity, requires very small amounts of sample.Provides no information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Fast and simple method for functional group identification.[4]Provides limited information about the overall molecular structure and connectivity.

Case Study: X-ray Crystallography Data for a 5-Bromo-Indazole Derivative

The following data is for a representative 5-bromo-indazole derivative, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Crystallographic Data
ParameterValue
Chemical FormulaC₁₂H₁₄BrN₃O₂
Formula Weight312.17
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.8281 (2)
b (Å)9.7734 (4)
c (Å)12.1691 (5)
α (°)86.293 (2)
β (°)77.294 (2)
γ (°)88.006 (2)
Volume (ų)672.09 (5)
Z2
Density (calculated) (Mg/m³)1.544
Absorption Coefficient (mm⁻¹)3.18
F(000)316
Crystal Size (mm)0.45 x 0.32 x 0.30
Theta range for data collection (°)2.0 to 30.5
Reflections collected19603
Independent reflections7076 [R(int) = 0.018]
Final R indices [I > 2σ(I)]R1 = 0.027, wR2 = 0.070
R indices (all data)R1 = 0.039, wR2 = 0.076

Data adapted from a published crystal structure.

Experimental Protocols

Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • Preparation of 5-Bromo-1H-indazol-3-amine: A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) is treated with hydrazine hydrate (10.0 mmol). The mixture is heated in a sealed tube at 343 K for 4 hours. After monitoring the reaction by TLC, the mixture is concentrated to dryness. The resulting solid is purified by recrystallization from ethanol to yield pale-yellow needles.

  • Boc Protection: To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), DMAP (5.0 mmol) is added. The mixture is cooled to 273 K, and Boc anhydride (5.0 mmol) is added. The reaction is warmed to room temperature and stirred for 15 hours. The reaction mixture is then diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the title compound.

Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on a diffractometer equipped with a CCD area detector. Data is collected at a controlled temperature (e.g., 296 K) using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected with oscillations in φ and ω.

  • Data Processing: The collected frames are processed to integrate the reflection intensities. The data is corrected for Lorentz and polarization effects, and an absorption correction is applied.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizing Workflows and Pathways

To provide further context for the application of 5-bromo-indazole derivatives, the following diagrams illustrate a general workflow for structural validation and a key signaling pathway where such molecules may act as inhibitors.

cluster_0 Structural Validation Workflow cluster_1 Spectroscopic Confirmation Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization NMR NMR (1H, 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Validation & Deposition Structure_Solution->Validation NMR->Structure_Solution Supports Initial Hypothesis MS->Structure_Solution Supports Initial Hypothesis IR->Structure_Solution Supports Initial Hypothesis

A generalized workflow for the structural validation of a novel compound.

Many indazole derivatives are developed as kinase inhibitors. For example, they can target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor 5-Bromo-Indazole Derivative Inhibitor->VEGFR2 Inhibits Kinase Activity

A simplified diagram of the VEGFR-2 signaling pathway.

References

A Comparative Guide to Indazole Synthesis: Benchmarking New Methodologies Against Established Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. The development of efficient, scalable, and versatile synthetic routes to this valuable heterocycle is a continuous pursuit in organic synthesis. This guide provides an objective comparison of traditional indazole synthesis methods with modern, innovative approaches, supported by quantitative data and detailed experimental protocols to inform methodology selection in research and development.

At a Glance: Performance Comparison of Indazole Synthetic Routes

The choice of a synthetic strategy for indazole derivatives is often a balance between yield, substrate scope, reaction conditions, and the cost and availability of starting materials. The following table summarizes the performance of a classical method against several contemporary alternatives.

Synthesis MethodTypical Starting MaterialsKey Reagents/CatalystTypical ConditionsReaction TimeTypical Yield (%)Key AdvantagesKey Limitations
Traditional Method
Jacobson SynthesisN-Acetyl-o-toluidineNitrous Acid (from NaNO₂)Strongly acidic, 0 °C to RT2 - 4 h40 - 60%Inexpensive starting materials.Use of hazardous nitrous gases, moderate yields, limited functional group tolerance.[1]
Modern Methods
Rh(III)-Catalyzed C-H ActivationAzobenzenes, Aldehydes[Cp*RhCl₂]₂, AgSbF₆Dioxane, 100 °C24 h60 - 90%High efficiency, excellent functional group tolerance, regioselective.[2][3]Requires expensive rhodium catalyst, elevated temperatures.[2][4][5]
Davis-Beirut Reactiono-Nitrobenzaldehydes, Primary AminesBase (e.g., KOH) or AcidAlcoholic solvent, RT to 60 °C6 - 12 h60 - 90%Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[6][7][8]Can be low-yielding with certain substrates, may require optimization.[7][9]
Metal-Free from ArylhydrazonesArylhydrazones[Bis(trifluoroacetoxy)iodo]benzene (PIFA)CH₂Cl₂, RT1 - 3 h70 - 95%Mild conditions, high yields, broad substrate scope, avoids transition metals.[8][10]Stoichiometric use of an expensive oxidant.[8][10]
[3+2] Dipolar CycloadditionSydnones, ArynesFluoride source (e.g., CsF)MeCN or THF, RT12 h>80%High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[9][11]Requires synthesis of sydnone precursors.[9]

Visualizing the Synthetic Benchmarking Workflow

The following diagram illustrates a generalized workflow for the comparative evaluation of new and established synthetic methodologies.

Workflow for Benchmarking Indazole Synthesis Methods cluster_0 Phase 1: Method Selection & Protocol Development cluster_1 Phase 2: Experimental Execution & Data Collection cluster_2 Phase 3: Comparative Analysis & Reporting A Identify New & Established Synthesis Methods B Select Representative Target Indazole A->B C Develop/Optimize Experimental Protocols B->C D Synthesize Target Compound via Each Method C->D E Isolate & Purify Products D->E F Characterize Products & Quantify Yields E->F G Tabulate Quantitative Data (Yield, Time, etc.) F->G H Compare Substrate Scope & Limitations G->H I Generate Comparison Guide & Visualizations H->I

A generalized workflow for benchmarking chemical synthesis methods.

Detailed Experimental Protocols

Traditional Method: Jacobson Synthesis of 1H-Indazole

This protocol is a representative example of a classical approach to the indazole core.

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride while cooling in an ice bath.

  • Nitrosate the resulting N-acetyl-o-toluidine by introducing a stream of nitrous gases (generated from sodium nitrite and a strong acid) while maintaining the temperature between 1 and 4 °C.

  • Once the nitrosation is complete (indicated by a persistent black-green color), pour the reaction mixture onto ice and water.

  • Extract the separated oil with benzene.

  • Wash the benzene extract with ice water and then treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After the evolution of gas ceases, briefly boil the solution on a steam bath.

  • Cool the solution and extract it with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to yield colorless 1H-indazole.[1]

Modern Method: Rh(III)-Catalyzed C-H Activation/Annulation

This protocol exemplifies a modern, efficient route to N-aryl-2H-indazoles.[2][3]

Procedure:

  • To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %).

  • Evacuate the tube and backfill it with argon.

  • Add anhydrous dioxane (1.0 mL) and the aldehyde (0.40 mmol, 2.0 equiv) to the tube.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[2][3]

Signaling Pathways and Logical Relationships in Method Development

The following diagram illustrates the logical progression from identifying a synthetic need to the development and validation of a new synthetic method.

Logical Flow in Synthetic Method Development A Identification of Limitations in Existing Methods B Hypothesis of a Novel Synthetic Strategy A->B C Initial Proof-of-Concept Experiments B->C D Optimization of Reaction Conditions C->D E Exploration of Substrate Scope and Limitations D->E F Mechanistic Studies (Experimental & Computational) E->F G Benchmarking Against Published Procedures E->G H Publication and Dissemination of New Method G->H

The logical progression of synthetic method development.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Adherence to these guidelines is the first step in mitigating risk.

Hazard Classification (Based on Analogue)Required Personal Protective Equipment (PPE)
Acute Toxicity, OralChemical-resistant gloves (e.g., nitrile)
Skin Corrosion/IrritationLab coat, Chemical-resistant gloves
Serious Eye Damage/Eye IrritationSafety glasses or goggles
Specific Target Organ Toxicity (Single Exposure)Use only in a well-ventilated area or chemical fume hood. A respirator may be required if generating dust.

Step-by-Step Disposal Protocol

Proper segregation and collection are critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[2][3]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3]

    • Crucially, do not mix this compound with other waste streams, especially:

      • Non-halogenated organic waste.[3][4]

      • Acids or bases.[3][4]

      • Oxidizing or reducing agents.[1]

      • Aqueous waste.[3]

  • Waste Collection:

    • Collect solid waste of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate directly into the designated container.

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the same container.[3]

    • Keep the waste container securely closed at all times, except when adding waste.[3][5]

  • Labeling and Storage:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate."[4][5]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Utilize secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[3]

  • Final Disposal:

    • On-site treatment or drain disposal are not suitable options for this chemical.

    • The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

    • Contact your EHS office to schedule a pickup for the full waste container.

Experimental Workflow for Disposal

The following diagram outlines the necessary steps for the safe disposal of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C Designate a 'Halogenated Organic Solids' Waste Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Place Chemical Waste & Contaminated Materials in Container C->D E Keep Container Securely Closed D->E F Label Container: 'Hazardous Waste' & Full Chemical Name E->F G Store in a Designated Area with Secondary Containment F->G H Contact EHS for Pickup G->H I Waste Transferred to an Approved Disposal Facility H->I

Caption: Workflow for the proper disposal of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

References

Essential Safety and Operational Guidance for Handling Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

The primary hazards associated with Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE plan is mandatory.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][2]Minimizes inhalation of vapors or dust which may cause respiratory tract irritation.[1][2]

Experimental Workflow and Handling Protocol

Adherence to a systematic workflow is critical for mitigating risks. All handling of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate should be performed in a designated area, preferably within a certified chemical fume hood.

  • Preparation and Area Setup:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Verify that a safety shower and eyewash station are accessible.[3]

    • Assemble all necessary equipment and reagents within the fume hood.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Chemical Handling:

    • Carefully weigh and transfer the required amount of the chemical, avoiding the generation of dust.[3]

    • Keep the container tightly closed when not in use.[1]

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Post-Experiment Decontamination and Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by washing with soap and water.[4]

    • Collect all rinsate and contaminated disposable materials as hazardous waste.[4]

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer Chemical don_ppe->weigh execute Execute Experiment weigh->execute decontaminate Decontaminate Glassware & Surfaces execute->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Procedures segregate_waste->dispose

Caption: Workflow for Safe Handling of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Disposal Plan

Proper segregation and disposal of waste are critical for laboratory safety and environmental compliance.

  • Waste Segregation: Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a halogenated organic compound. All waste containing this chemical, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[4] Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be kept tightly closed and stored in a designated satellite accumulation area.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all institutional and local regulations.[1][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.